Fmoc-Gly-Gly-D-Phe-OH
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C28H27N3O6 |
|---|---|
Molecular Weight |
501.5 g/mol |
IUPAC Name |
(2R)-2-[[2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]acetyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C28H27N3O6/c32-25(29-16-26(33)31-24(27(34)35)14-18-8-2-1-3-9-18)15-30-28(36)37-17-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,23-24H,14-17H2,(H,29,32)(H,30,36)(H,31,33)(H,34,35)/t24-/m1/s1 |
InChI Key |
UFGUUZVZUIXKQZ-XMMPIXPASA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)CNC(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CNC(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
Foundational & Exploratory
Fmoc-Gly-Gly-D-Phe-OH chemical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Gly-Gly-D-Phe-OH is a protected tripeptide composed of Glycine (B1666218) and the D-enantiomer of Phenylalanine. The N-terminus is protected by a fluorenylmethoxycarbonyl (Fmoc) group, a base-labile protecting group widely used in solid-phase peptide synthesis (SPPS). This technical guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of this compound, with a particular focus on its role in drug development. The incorporation of a D-amino acid, D-Phenylalanine, is a critical structural feature that imparts resistance to enzymatic degradation, enhancing the in vivo stability of peptides and antibody-drug conjugates (ADCs) that incorporate this moiety.
Core Chemical and Physical Properties
While specific experimental data for this compound is not widely published, the fundamental physicochemical properties can be reliably inferred from its L-isomer counterpart, Fmoc-Gly-Gly-L-Phe-OH, as the stereochemistry of a single amino acid has a negligible effect on properties such as molecular weight and formula.
| Property | Value | Reference |
| CAS Number | 160036-44-2 (L-isomer) | [1] |
| Molecular Formula | C₂₈H₂₇N₃O₆ | [1] |
| Molecular Weight | 501.53 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Purity (typical) | ≥98% (HPLC) | [1] |
| Solubility | Soluble in DMSO (up to 240 mg/mL) | [1] |
| Storage Temperature | 2-8°C (short-term), -20°C (long-term) | [1] |
Experimental Protocols
I. Solid-Phase Peptide Synthesis (SPPS) of a Peptide Incorporating this compound
This protocol outlines the manual synthesis of a model peptide utilizing this compound as a building block on a resin support.
Materials:
-
Fmoc-protected amino acids (including this compound)
-
Rink Amide resin (or other suitable solid support)
-
Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
Piperidine (B6355638), 20% (v/v) in DMF (Fmoc deprotection solution)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
-
Cold diethyl ether
-
Solid-phase synthesis vessel
-
Shaker
Methodology:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in the synthesis vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 3 minutes. Drain and repeat the treatment for an additional 10 minutes. Wash the resin thoroughly with DMF (5-7 times).
-
Amino Acid Coupling (First Amino Acid): Dissolve the first Fmoc-protected amino acid (e.g., Fmoc-Lys(Boc)-OH, 3 equivalents relative to resin loading), HBTU (2.9 eq), and HOBt (3 eq) in DMF. Add DIPEA (6 eq) and immediately add the solution to the deprotected resin. Agitate for 1-2 hours.
-
Wash: Wash the resin with DMF to remove excess reagents.
-
Repeat for Subsequent Amino Acids: Repeat the deprotection (step 2) and coupling (step 3) steps for each subsequent amino acid in the desired sequence.
-
Incorporation of this compound: For the coupling of the tripeptide, dissolve this compound (3 eq), HBTU (2.9 eq), and HOBt (3 eq) in DMF. Add DIPEA (6 eq) and couple to the deprotected N-terminus of the growing peptide chain on the resin. Agitate for 2-4 hours.
-
Final Fmoc Deprotection: After coupling the final amino acid/peptide fragment, perform the Fmoc deprotection as described in step 2.
-
Resin Washing and Drying: Wash the final peptide-resin with DMF, DCM, and Methanol, then dry under vacuum.
-
Cleavage and Deprotection: Add the cleavage cocktail to the dried peptide-resin and stir at room temperature for 2-3 hours.
-
Peptide Precipitation and Purification: Filter the resin and precipitate the crude peptide by adding the filtrate to cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether. Dry the crude peptide under vacuum. The peptide can then be purified by reverse-phase HPLC.
II. Quality Control and Characterization
Materials:
-
Crude peptide sample
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system
-
Mass Spectrometer (e.g., ESI-MS or MALDI-TOF)
-
NMR Spectrometer
-
Solvents for HPLC (e.g., acetonitrile (B52724), water with 0.1% TFA)
Methodology:
-
Purity Analysis by RP-HPLC:
-
Dissolve a small amount of the crude peptide in an appropriate solvent.
-
Inject the sample into an RP-HPLC system equipped with a C18 column.
-
Run a gradient of increasing acetonitrile concentration in water (both containing 0.1% TFA).
-
Monitor the elution profile at a suitable wavelength (e.g., 220 nm and 280 nm).
-
Determine the purity by integrating the peak area of the desired peptide relative to the total peak area.
-
-
Molecular Weight Confirmation by Mass Spectrometry:
-
Prepare a dilute solution of the purified peptide.
-
Infuse the sample into an ESI or MALDI-TOF mass spectrometer.
-
Acquire the mass spectrum and compare the observed molecular weight with the calculated theoretical mass.
-
-
Structural Confirmation by NMR (for this compound):
-
Dissolve the this compound compound in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra.
-
Analyze the chemical shifts and coupling constants to confirm the presence of the Fmoc group, the two glycine residues, and the D-phenylalanine residue.
-
Applications in Drug Development
This compound is a valuable building block in the development of therapeutic peptides and, most notably, as a component of cleavable linkers in Antibody-Drug Conjugates (ADCs).
Role as a Cleavable Linker in ADCs
ADCs are a class of targeted therapies that utilize a monoclonal antibody to deliver a potent cytotoxic drug specifically to cancer cells. The linker connecting the antibody and the drug is a critical component that influences the stability and efficacy of the ADC. Peptide linkers, such as those containing the Gly-Gly-D-Phe sequence, are designed to be stable in systemic circulation but are cleaved by specific enzymes, like Cathepsin B, which are often overexpressed in the lysosomal compartment of tumor cells.[2][]
The inclusion of D-phenylalanine in the linker sequence is a strategic design choice to enhance the stability of the ADC. Most endogenous proteases are stereospecific for L-amino acids, and therefore, peptide bonds adjacent to a D-amino acid are resistant to cleavage.[4][5] This increased enzymatic stability prevents the premature release of the cytotoxic payload in the bloodstream, thereby reducing off-target toxicity and improving the therapeutic index of the ADC.
Visualizations
References
Fmoc-Gly-Gly-D-Phe-OH molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides essential information regarding the chemical properties of Fmoc-Gly-Gly-D-Phe-OH, a key building block in peptide synthesis and drug development.
Core Molecular Data
The fundamental molecular attributes of this compound are summarized below. As a stereoisomer of the more commonly cited L-form, it shares the same molecular formula and weight.
| Property | Value |
| Molecular Formula | C₂₈H₂₇N₃O₆ |
| Molecular Weight | 501.53 g/mol [1] |
Molecular Structure and Components
This compound is a tripeptide derivative. Its structure consists of three key components: an N-terminal fluorenylmethyloxycarbonyl (Fmoc) protecting group, followed by a diglycine (Gly-Gly) spacer, and a C-terminal D-Phenylalanine (D-Phe) residue with a free carboxylic acid (-OH) group.
Caption: Logical relationship of this compound components.
Experimental Protocols
While specific experimental applications for this compound are vast and varied, its primary use is in solid-phase peptide synthesis (SPPS). A generalized protocol for its incorporation into a growing peptide chain is outlined below.
General Protocol for Coupling this compound in SPPS:
-
Resin Preparation: Start with a suitable solid support (e.g., Wang or Rink Amide resin) that has the preceding amino acid of the target peptide already attached and its N-terminal Fmoc group removed (deprotected).
-
Activation of this compound:
-
Dissolve this compound in a suitable solvent (e.g., Dimethylformamide - DMF).
-
Add a coupling reagent (e.g., HBTU, HATU, or DIC) and a base (e.g., DIPEA or NMM) to activate the C-terminal carboxylic acid.
-
Allow the activation to proceed for a few minutes at room temperature.
-
-
Coupling to Resin:
-
Add the activated this compound solution to the deprotected resin.
-
Agitate the mixture for a specified time (typically 1-2 hours) to allow for the formation of the peptide bond.
-
-
Washing: Wash the resin extensively with DMF and other solvents (e.g., Dichloromethane - DCM) to remove excess reagents and byproducts.
-
Confirmation of Coupling (Optional): Perform a qualitative test (e.g., Kaiser test) to ensure the coupling reaction is complete.
-
Fmoc Deprotection: Treat the resin with a solution of piperidine (B6355638) in DMF (typically 20%) to remove the Fmoc protecting group from the newly added tripeptide, preparing it for the next coupling cycle.
Caption: Generalized workflow for solid-phase peptide synthesis.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on Fmoc-Gly-Gly-D-Phe-OH as a Peptide Building Block
This guide provides a comprehensive overview of this compound, a tripeptide building block used in Solid-Phase Peptide Synthesis (SPPS). It covers its chemical properties, applications, and the methodologies for its incorporation into peptide chains.
Introduction
This compound is a synthetic tripeptide composed of two glycine (B1666218) residues and a D-phenylalanine residue, with the N-terminus protected by a fluorenylmethoxycarbonyl (Fmoc) group. The Fmoc group is a base-labile protecting group that is fundamental to the most widely used SPPS strategy, known as Fmoc/tBu chemistry.[1][2] The use of pre-formed peptide fragments like this tripeptide offers several advantages over the stepwise addition of single amino acids. It can significantly save time, improve the purity of the final peptide by minimizing deletion sequences, and help overcome synthetic challenges associated with difficult couplings, such as those involving sterically hindered amino acids or aggregation-prone sequences.[3]
The inclusion of a D-amino acid (D-phenylalanine) is a key feature. Peptides incorporating D-amino acids often exhibit enhanced stability against proteolytic degradation, a crucial attribute for therapeutic peptide development.[4] The D-Phe-Pro-Arg motif, for example, is a known inhibitor of thrombin, highlighting the potential of D-Phe containing peptides in modulating biological pathways.[4]
Chemical and Physical Properties
Table 1: Physicochemical Properties of Fmoc-Gly-Gly-(D/L)-Phe-OH
| Property | Value | Reference(s) |
| Molecular Formula | C₂₈H₂₇N₃O₆ | [5] |
| Molecular Weight | 501.54 g/mol | [5] |
| Appearance | White to off-white solid/powder | [5] |
| Purity | Typically ≥98% (by HPLC) | [5] |
| Storage Temperature | 2-8°C, sealed in dry conditions | [5] |
| Solubility | Soluble in Dimethylformamide (DMF) | General knowledge |
Applications in Peptide Synthesis
This compound serves as a valuable building block in the synthesis of peptides and peptidomimetics.
-
Accelerated Synthesis : It allows for the incorporation of a three-amino-acid sequence in a single coupling step, streamlining the overall synthesis process.[3]
-
Improved Purity : Using a tripeptide fragment reduces the number of deprotection and coupling cycles, thereby decreasing the likelihood of side reactions and the formation of deletion sequences that can complicate purification.[3]
-
Enhanced Biological Stability : The D-phenylalanine residue confers resistance to enzymatic degradation, making the resulting peptides more stable in biological systems. This is a highly desirable characteristic for peptide-based drug candidates.[4][6]
-
Specialized Linkers : The Gly-Gly-Phe sequence can be part of cleavable linkers used in antibody-drug conjugates (ADCs). These linkers are designed to be stable in circulation and release their cytotoxic payload upon cleavage by enzymes like cathepsin B, which are often overexpressed in tumor cells.[3]
-
Bioactive Peptides : The Gly-D-Phe motif has been identified as an affinity ligand for the enzyme thermolysin.[7] Furthermore, peptides containing D-Phe are widely explored for their therapeutic potential, including roles in melanocortin receptor modulation.[6]
Experimental Protocols
The incorporation of this compound into a growing peptide chain follows standard Fmoc-SPPS protocols. The following is a generalized methodology.
General Solid-Phase Peptide Synthesis (SPPS) Workflow
The synthesis involves sequential cycles of deprotection, washing, coupling, and washing, repeated for each amino acid or building block.
Caption: General workflow for Fmoc Solid-Phase Peptide Synthesis (SPPS).
Detailed Protocol for a Coupling Cycle
This protocol details the steps for coupling this compound to a resin-bound peptide chain with a free N-terminal amine.
Materials:
-
Resin-bound peptide with a free amine
-
This compound
-
Coupling/Activation Reagent (e.g., HCTU, DIC/HOBt)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvent: Dimethylformamide (DMF), peptide synthesis grade
-
Deprotection Solution: 20% (v/v) piperidine in DMF
-
Washing Solvents: DMF, Dichloromethane (DCM), Isopropanol (IPA)
-
SPPS reaction vessel
Procedure:
-
Resin Preparation :
-
Start with the solid support (resin) to which the preceding amino acid has been coupled and the Fmoc group has been removed, exposing a free amine.
-
Ensure the resin is well-swollen in DMF within the reaction vessel.[1]
-
-
Fmoc Deprotection (if applicable) :
-
Activation and Coupling :
-
In a separate vial, dissolve this compound (typically 2-4 equivalents relative to the resin loading) and an equivalent amount of an activation reagent (e.g., HCTU) in DMF.
-
Add a base, such as DIPEA (2-4 equivalents), to the activation mixture.[9]
-
Immediately add this activated amino acid solution to the reaction vessel containing the resin.
-
Agitate the mixture at room temperature for 1-2 hours. The reaction progress can be monitored using a colorimetric test like the Kaiser test (ninhydrin test) to check for the presence of free primary amines.[10]
-
-
Washing :
-
After the coupling reaction is complete (indicated by a negative Kaiser test), drain the reaction solution.
-
Wash the peptide-resin thoroughly to remove excess reagents and by-products. A typical washing sequence is: DMF (3x), DCM (3x), and IPA (3x).[11]
-
-
Chain Elongation :
-
The peptide-resin is now ready for the next cycle of deprotection and coupling for the subsequent amino acid.
-
Final Cleavage and Purification
-
Final Deprotection : Once the entire peptide sequence is assembled, perform a final Fmoc deprotection as described in step 2.
-
Resin Washing and Drying : Wash the resin with DMF, followed by DCM, and dry it under vacuum.[9]
-
Cleavage : Treat the dried peptide-resin with a cleavage cocktail. A common cocktail is 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS) for 2-4 hours at room temperature. The specific cocktail depends on the amino acids present in the sequence.[1][12]
-
Peptide Precipitation and Purification :
-
Filter the resin and collect the TFA solution.
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide.
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Conceptual Visualization: From Building Block to Biological Target
This compound is a component used to build a larger, biologically active peptide. The final peptide, not the building block itself, is what interacts with biological systems. The D-Phe residue can be crucial for this interaction and for the peptide's stability.
Caption: Conceptual flow from building block to biological activity.
Conclusion
This compound is a highly effective and strategic building block for modern peptide synthesis. Its tripeptide structure accelerates synthesis and enhances product purity, while the incorporated D-phenylalanine provides crucial proteolytic stability. These features make it an invaluable tool for researchers and scientists in the development of novel peptide-based therapeutics and biochemical probes. The use of such pre-formed fragments represents a sophisticated approach to overcoming common challenges in SPPS, facilitating the creation of complex and robust peptides for a wide range of applications.
References
- 1. chemistry.du.ac.in [chemistry.du.ac.in]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Fmoc-Gly-Gly-Phe-OH | Benchchem [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Fmoc-Gly-Gly-Phe-OH | 160036-44-2 [sigmaaldrich.com]
- 6. DESIGN OF CYCLIC PEPTIDES WITH BIOLOGICAL ACTIVITIES FROM BIOLOGICALLY ACTIVE PEPTIDES: THE CASE OF PEPTIDE MODULATORS OF MELANOCORTIN RECEPTORS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of Gly-D-Phe, Gly-L-Leu, and D-Phe as affinity ligands to thermolysin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chem.uci.edu [chem.uci.edu]
- 9. WO2010117725A2 - Production of peptides containing poly-gly sequences using fmoc chemistry - Google Patents [patents.google.com]
- 10. peptide.com [peptide.com]
- 11. chempep.com [chempep.com]
- 12. luxembourg-bio.com [luxembourg-bio.com]
Applications of Gly-Gly-D-Phe Sequences in Biochemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tripeptide sequence Gly-Gly-D-Phe, and its L-stereoisomer counterpart, represent a versatile motif in biochemical research and drug development. The inherent flexibility conferred by the glycine (B1666218) residues, coupled with the hydrophobicity and aromaticity of the phenylalanine residue, allows for a range of applications, from enzyme substrates and affinity ligands to critical components in targeted drug delivery systems. The use of the D-isomeric form of phenylalanine can also impart resistance to proteolysis, a desirable characteristic for therapeutic peptides. This technical guide provides a comprehensive overview of the core applications of Gly-Gly-D-Phe and related sequences, presenting key quantitative data, detailed experimental protocols, and visual representations of associated biochemical pathways and workflows.
Core Applications
The applications of Gly-Gly-D-Phe and its related sequences can be broadly categorized into three main areas:
-
Enzyme Substrates and Inhibitors: The Gly-Gly-Phe sequence is recognized by a variety of proteases, making it a useful scaffold for designing enzyme substrates. Modification of this core sequence, for instance, by attaching a chromogenic or fluorogenic reporter group, enables the development of sensitive assays for measuring the activity of enzymes such as chymotrypsin, cathepsins, and neutral endopeptidases. Furthermore, derivatives of this peptide can act as competitive inhibitors of these enzymes.
-
Affinity Ligands for Protein Purification: The specific interaction between peptide sequences and proteins can be exploited for purification purposes. The related dipeptide, Gly-D-Phe, has been characterized as an effective affinity ligand for the purification of the metalloprotease thermolysin.[1] By immobilizing the peptide on a solid support, a highly selective affinity chromatography matrix can be created.
-
Linkers in Drug Delivery Systems: In the field of drug development, particularly in the design of Antibody-Drug Conjugates (ADCs), protease-cleavable linkers are crucial for the targeted release of cytotoxic agents. The Gly-Gly-Phe sequence is a well-established motif for linkers that are cleaved by lysosomal proteases, such as cathepsin B, within cancer cells.[] This ensures that the potent drug is released preferentially at the tumor site, minimizing off-target toxicity. The tetrapeptide sequence Gly-Gly-Phe-Gly is also commonly employed for this purpose in ADC development.
Data Presentation: Quantitative Analysis of Related Peptide Sequences
While specific kinetic and binding data for the Gly-Gly-D-Phe tripeptide are not extensively available in the literature, data for closely related sequences provide valuable insights into its potential biochemical interactions.
| Peptide Sequence | Interacting Molecule | Parameter | Value | Reference |
| Gly-D-Phe | Thermolysin | Association Constant (Ka) | (3.3 ± 0.8) x 10⁵ M⁻¹ | [1] |
| Dansyl-Gly-(p-NO2)Phe-β-Ala | Neutral Endopeptidase 24.11 | Michaelis Constant (Km) | 37 µM | [3] |
| Dansyl-Gly-(p-NO2)Phe-β-Ala | Neutral Endopeptidase 24.11 | Maximum Velocity (Vmax) | 0.72 µmol min⁻¹ mg protein⁻¹ | [3] |
| N-[3-(2-Furyl)acryloyl]-Phe-Gly-Gly | Angiotensin-Converting Enzyme (ACE) | Inhibition Constant (Ki) | 2.546 x 10⁻⁴ M | [4] |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of Gly-Gly-D-Phe
This protocol outlines the manual synthesis of the tripeptide Gly-Gly-D-Phe using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry on a solid support resin.
Materials:
-
Fmoc-D-Phe-Wang resin
-
Fmoc-Gly-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt)
-
20% (v/v) piperidine (B6355638) in dimethylformamide (DMF)
-
DMF, peptide synthesis grade
-
Dichloromethane (DCM)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)
-
Cold diethyl ether
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Fmoc-D-Phe-Wang resin in DMF in the synthesis vessel for 1-2 hours.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and shake for 5 minutes.
-
Drain the solution.
-
Add a fresh solution of 20% piperidine in DMF and shake for 20 minutes.
-
Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Coupling of the first Glycine:
-
In a separate vial, dissolve Fmoc-Gly-OH (3 equivalents relative to resin loading), HOBt (3 eq.), and DIC (3 eq.) in DMF.
-
Add the activated amino acid solution to the deprotected resin and shake for 2 hours.
-
Perform a ninhydrin (B49086) test to confirm the completion of the coupling reaction.
-
Drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).
-
-
Repeat Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the newly added glycine.
-
Coupling of the second Glycine: Repeat step 3 to couple the second Fmoc-Gly-OH.
-
Final Fmoc Deprotection: Repeat step 2 to deprotect the N-terminal glycine.
-
Cleavage and Deprotection:
-
Wash the final peptide-resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and shake at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide and wash the pellet with cold diethyl ether twice.
-
Dry the crude peptide under vacuum.
-
-
Purification: Purify the crude Gly-Gly-D-Phe peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Enzyme Activity Assay using a Chromogenic Substrate
This protocol describes a general method for determining the activity of a protease (e.g., chymotrypsin) using a p-nitroanilide (pNA)-based substrate, such as N-Succinyl-Gly-Gly-Phe-p-nitroanilide. The cleavage of the amide bond releases the yellow chromophore p-nitroaniline, which can be quantified spectrophotometrically.
Materials:
-
N-Succinyl-Gly-Gly-Phe-p-nitroanilide
-
Protease of interest (e.g., chymotrypsin)
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
p-nitroaniline for standard curve
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the substrate in a suitable solvent (e.g., DMSO) and dilute it to the desired final concentration in the assay buffer.
-
Prepare a stock solution of the enzyme in the assay buffer.
-
Prepare a series of p-nitroaniline standards of known concentrations in the assay buffer.
-
-
Assay Setup:
-
In a 96-well microplate, add the assay buffer to each well.
-
Add the substrate solution to each well.
-
Include control wells: a "no enzyme" control (substrate and buffer only) and a "no substrate" control (enzyme and buffer only).
-
-
Enzyme Reaction:
-
Initiate the reaction by adding the enzyme solution to the wells.
-
Incubate the plate at a constant temperature (e.g., 37°C).
-
-
Data Acquisition:
-
Measure the absorbance at 405 nm at regular time intervals using the microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the "no enzyme" control from the absorbance of the enzyme-containing wells.
-
Plot the absorbance of the p-nitroaniline standards versus their concentration to generate a standard curve.
-
Use the standard curve to convert the change in absorbance over time to the rate of product formation (e.g., in µmol/min).
-
The enzyme activity can be calculated from the initial linear portion of the reaction progress curve.
-
Visualizations: Diagrams of Workflows and Pathways
Caption: Workflow for Solid-Phase Peptide Synthesis of Gly-Gly-D-Phe.
References
An In-depth Technical Guide on the Synthetic Role and Potential Biological Significance of the Gly-Gly-D-Phe Peptide Sequence
For Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the nature of Fmoc-Gly-Gly-D-Phe-OH and the potential biological activities of its corresponding unprotected peptide, Gly-Gly-D-Phe. It is important to establish from the outset that this compound is a synthetic building block and not a biologically active agent in its protected form. The fluorenylmethoxycarbonyl (Fmoc) group is a temporary protecting group used during solid-phase peptide synthesis (SPPS) to prevent unwanted reactions at the N-terminus of the peptide.[1][2][3][] Once the desired peptide has been synthesized, the Fmoc group is removed. Therefore, any biological mechanism of action would be attributed to the deprotected tripeptide, Gly-Gly-D-Phe.
While there is a lack of direct studies on the specific mechanism of action of the Gly-Gly-D-Phe tripeptide, this guide will explore its role in chemical synthesis and infer potential biological functions based on related peptide sequences.
The Role of this compound in Peptide Synthesis
This compound is a dipeptide derivative where the N-terminal glycine (B1666218) is protected by an Fmoc group. This protected peptide is a crucial reagent in the stepwise construction of larger peptides using Solid-Phase Peptide Synthesis (SPPS). The Fmoc group is base-labile and is typically removed using a solution of piperidine (B6355638) in an organic solvent, which allows for the sequential addition of the next amino acid in the desired sequence.[1][2][3] The inclusion of a D-amino acid, in this case, D-Phenylalanine, is a common strategy in drug development to increase the resulting peptide's resistance to enzymatic degradation by proteases, which typically recognize L-amino acids.
The general workflow for incorporating this compound into a longer peptide chain via SPPS is illustrated in the diagram below.
Potential Biological Activities of the Gly-Gly-D-Phe Sequence
Short peptides containing D-amino acids can exhibit specific interactions with proteins. For example, the dipeptide Gly-D-Phe has been shown to act as an affinity ligand for the metalloproteinase thermolysin.[5] This suggests that the Gly-Gly-D-Phe sequence could potentially interact with specific enzymes or receptors in a biological system.
Furthermore, peptide sequences containing Gly-Phe motifs are utilized as cleavable linkers in antibody-drug conjugates (ADCs). These linkers are designed to be stable in circulation but are cleaved by enzymes within the target cell, releasing the cytotoxic payload. While the specific Gly-Gly-D-Phe sequence is not a canonical example, the presence of the Gly-Phe bond suggests a potential susceptibility to enzymatic cleavage.
Quantitative Data
The following table summarizes the available quantitative data for a related dipeptide, Gly-D-Phe, in its interaction with thermolysin.[5]
| Ligand | Target Protein | Association Constant (Ka) (M-1) | Experimental Conditions |
| Gly-D-Phe | Thermolysin | (3.3 ± 0.8) x 105 | pH 5.5 |
| Gly-L-Leu | Thermolysin | ~3.3 x 104 | pH 5.5 |
| D-Phe | Thermolysin | ~3.3 x 104 | pH 5.5 |
Hypothetical Signaling Pathway
In the absence of a known receptor or target for Gly-Gly-D-Phe, a hypothetical signaling pathway is presented below to illustrate how a peptide ligand might initiate an intracellular response upon binding to a generic G-protein coupled receptor (GPCR). This diagram is for illustrative purposes only and does not represent a known pathway for Gly-Gly-D-Phe.
Experimental Protocols
The following is a detailed methodology for affinity column chromatography, as adapted from the study of Gly-D-Phe as an affinity ligand for thermolysin.[5]
Objective: To characterize the binding of a peptide ligand to a target protein.
Materials:
-
Affinity resin (e.g., epoxy-activated Sepharose 6B)
-
Peptide ligand (e.g., Gly-D-Phe)
-
Target protein (e.g., thermolysin)
-
Coupling buffer (e.g., 0.1 M sodium carbonate buffer, pH 9.5)
-
Blocking agent (e.g., 1 M ethanolamine, pH 8.0)
-
Adsorption buffer (e.g., 0.05 M MES buffer, pH 5.5, containing 5 mM CaCl2)
-
Elution buffer (e.g., 0.1 M Tris-HCl buffer, pH 8.0, containing 0.5 M NaCl)
-
Protein assay reagent (e.g., Bradford reagent)
-
Spectrophotometer
Procedure:
-
Ligand Immobilization:
-
Swell the affinity resin in distilled water according to the manufacturer's instructions.
-
Dissolve the peptide ligand in the coupling buffer.
-
Mix the swollen resin with the ligand solution and incubate with gentle shaking at room temperature for a specified time (e.g., 24 hours).
-
Wash the resin extensively with the coupling buffer to remove unbound ligand.
-
Block any remaining active groups on the resin by incubating with the blocking agent.
-
Wash the resin with alternating high and low pH buffers (e.g., 0.1 M acetate (B1210297) buffer, pH 4.0, and 0.1 M Tris-HCl buffer, pH 8.0) to remove non-covalently bound substances.
-
Equilibrate the resin with the adsorption buffer.
-
-
Affinity Chromatography:
-
Pack the equilibrated resin into a chromatography column.
-
Dissolve the target protein in the adsorption buffer.
-
Apply the protein solution to the column at a controlled flow rate.
-
Collect the flow-through fraction.
-
Wash the column with the adsorption buffer until the absorbance of the eluate at 280 nm returns to baseline.
-
Elute the bound protein using the elution buffer.
-
Collect fractions and monitor the protein concentration using a protein assay or by measuring absorbance at 280 nm.
-
-
Data Analysis:
-
Determine the amount of protein in the flow-through, wash, and elution fractions.
-
Calculate the adsorption ratio as the percentage of the applied protein that binds to the resin.
-
To determine the association constant, perform a series of experiments with varying concentrations of the target protein and measure the amount of bound protein at equilibrium. Plot the data using a suitable binding isotherm model (e.g., Scatchard plot).
-
Conclusion
References
Methodological & Application
Application Note and Protocol for the Solid-Phase Synthesis of Fmoc-Gly-Gly-D-Phe-OH
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of the tripeptide Fmoc-Gly-Gly-D-Phe-OH using Fluorenylmethyloxycarbonyl (Fmoc) chemistry. SPPS is a cornerstone technique in peptide research and drug development, allowing for the efficient and controlled assembly of amino acids into a desired peptide sequence on a solid support.[1][2][3] This method simplifies the purification process as excess reagents and byproducts are removed by simple filtration.[4]
The synthesis proceeds from the C-terminus to the N-terminus, starting with the attachment of the first amino acid (D-Phenylalanine) to a suitable resin.[5] Each synthesis cycle involves two main steps: the removal of the temporary Nα-Fmoc protecting group with a mild base, typically piperidine (B6355638), followed by the coupling of the next Fmoc-protected amino acid.[5][6] The use of a D-amino acid, such as D-Phenylalanine in this protocol, does not necessitate significant alterations to the standard SPPS procedure.
Upon completion of the peptide chain assembly, the peptide is cleaved from the resin, and any side-chain protecting groups are simultaneously removed using a strong acidic solution, commonly trifluoroacetic acid (TFA).[7] The final crude peptide is then purified to a high degree using reverse-phase high-performance liquid chromatography (RP-HPLC).[8][9][10]
Experimental Protocols
This protocol is designed for a 0.1 mmol synthesis scale. All operations should be performed in a well-ventilated fume hood.
Resin Selection and Swelling
For the synthesis of a C-terminal carboxylic acid, a Wang resin or a 2-chlorotrityl chloride resin is recommended.[11] This protocol will utilize a pre-loaded Fmoc-D-Phe-Wang resin.
| Parameter | Value | Notes |
| Starting Material | Fmoc-D-Phe-Wang Resin | Loading: ~0.5 mmol/g |
| Amount of Resin | 200 mg | To achieve a 0.1 mmol synthesis scale. |
| Swelling Solvent | N,N-Dimethylformamide (DMF) | 5 mL |
| Swelling Time | 30 - 60 minutes | With gentle agitation at room temperature.[11] |
Procedure:
-
Weigh 200 mg of Fmoc-D-Phe-Wang resin into a solid-phase synthesis vessel.
-
Add 5 mL of DMF to the resin.
-
Allow the resin to swell for 30-60 minutes with gentle agitation (e.g., on a shaker).
-
After swelling, drain the DMF from the vessel.
Solid-Phase Peptide Synthesis Cycle
The SPPS cycle consists of two key steps: Fmoc deprotection and amino acid coupling. This cycle is repeated for each amino acid to be added to the peptide chain (in this case, Glycine, followed by another Glycine).
The Fmoc group is removed using a solution of piperidine in DMF to expose the free amine for the subsequent coupling reaction.[3][6][7]
| Reagent | Concentration/Volume | Reaction Time |
| Piperidine in DMF | 20% (v/v) | 1. 5 minutes |
| 2. 15 minutes |
Procedure:
-
Add 5 mL of 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add another 5 mL of 20% piperidine in DMF and agitate for 15 minutes to ensure complete removal of the Fmoc group.[5]
-
Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).
The next Fmoc-protected amino acid is activated and coupled to the free amine on the resin-bound peptide.[12] This protocol uses HBTU as the coupling reagent and DIPEA as the base.[13][14][15]
| Reagent | Molar Equiv. | Amount (0.1 mmol scale) | Solvent |
| Fmoc-Gly-OH | 4 eq | 0.4 mmol (118.9 mg) | 3 mL DMF |
| HBTU | 3.8 eq | 0.38 mmol (144.1 mg) | 3 mL DMF |
| DIPEA | 8 eq | 0.8 mmol (139 µL) | Added to activation mix |
Procedure:
-
In a separate vial, dissolve Fmoc-Gly-OH (118.9 mg, 0.4 mmol) and HBTU (144.1 mg, 0.38 mmol) in 3 mL of DMF.
-
Add DIPEA (139 µL, 0.8 mmol) to the vial and allow the mixture to pre-activate for 2-5 minutes.[5]
-
Add the activated amino acid solution to the deprotected resin.
-
Shake the reaction vessel for 1-2 hours at room temperature.
-
After coupling, drain the solution and wash the resin with DMF (3 x 5 mL).
-
Repeat the deprotection (2.1) and coupling (2.2) steps for the final Fmoc-Gly-OH. After the final coupling, do not perform the deprotection step.
Cleavage and Deprotection
The completed peptide is cleaved from the resin support, and the side-chain protecting groups (if any) are removed. Since Glycine and Phenylalanine do not have side chains requiring protection, a simple cleavage cocktail is sufficient.[16]
| Reagent | Composition | Volume | Reaction Time |
| Cleavage Cocktail | 95% TFA, 2.5% Water, 2.5% TIS | 5 mL | 2 - 3 hours |
Procedure:
-
Wash the peptide-resin with dichloromethane (B109758) (DCM) (5 x 5 mL) and dry it under a stream of nitrogen or in a vacuum desiccator.[4]
-
Prepare the cleavage cocktail by combining 4.75 mL of TFA, 125 µL of water, and 125 µL of triisopropylsilane (B1312306) (TIS). Caution: TFA is highly corrosive and should be handled with extreme care in a fume hood. [5]
-
Add the cleavage cocktail to the dried resin.
-
Agitate the mixture for 2-3 hours at room temperature.[4]
-
Filter the resin and collect the filtrate into a cold centrifuge tube containing approximately 40 mL of cold diethyl ether.[4][5] A white precipitate of the crude peptide should form.
-
Wash the resin with an additional 1 mL of TFA and combine the filtrates.[4]
-
Centrifuge the tube to pellet the peptide. Decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and TFA.[17]
-
Dry the crude peptide pellet under vacuum.
Purification and Analysis
The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[8][18]
| Parameter | Condition |
| Column | C18 Reverse-Phase Column |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | A linear gradient, e.g., 5% to 95% B over 30 minutes. This should be optimized.[1] |
| Detection | UV at 220 nm and 280 nm |
Procedure:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a water/acetonitrile mixture).[5]
-
Purify the peptide using RP-HPLC.
-
Collect fractions corresponding to the desired peptide peak.
-
Analyze the purity of the collected fractions using analytical HPLC.
-
Confirm the identity of the peptide by mass spectrometry (e.g., LC-MS or MALDI-TOF).
-
Combine the pure fractions and lyophilize to obtain the final peptide as a white powder.[10]
Visualizations
Caption: Workflow for the solid-phase synthesis of this compound.
References
- 1. lcms.cz [lcms.cz]
- 2. chemistry.du.ac.in [chemistry.du.ac.in]
- 3. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. genscript.com [genscript.com]
- 7. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 8. agilent.com [agilent.com]
- 9. Purification of Synthetic Peptides by High Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 10. peptide.com [peptide.com]
- 11. chem.uci.edu [chem.uci.edu]
- 12. peptide.com [peptide.com]
- 13. bachem.com [bachem.com]
- 14. d-nb.info [d-nb.info]
- 15. A Tripeptide Approach to the Solid‐Phase Synthesis of Peptide Thioacids and N‐Glycopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tools.thermofisher.com [tools.thermofisher.com]
- 17. benchchem.com [benchchem.com]
- 18. chromacademy.com [chromacademy.com]
Application Notes and Protocols for Coupling Fmoc-Gly-Gly-D-Phe-OH in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique for the creation of synthetic peptides. The Fmoc/tBu strategy is widely employed due to its milder deprotection conditions compared to Boc/Bzl chemistry. However, the synthesis of certain peptide sequences, often termed "difficult sequences," can present significant challenges. The tripeptide sequence Fmoc-Gly-Gly-D-Phe-OH incorporates a Gly-Gly motif, which is known to be prone to aggregation during SPPS. This aggregation can lead to incomplete coupling and deprotection reactions, resulting in low yields and the presence of deletion sequences in the final product.
The aggregation is primarily caused by the formation of inter-chain hydrogen bonds, leading to the formation of secondary structures like beta-sheets on the solid support.[1][2] This phenomenon can render the N-terminus of the growing peptide chain inaccessible for subsequent amino acid coupling.[3]
These application notes provide an overview of common coupling methods and strategies to overcome the challenges associated with the incorporation of the this compound sequence in SPPS.
Challenges in Coupling Gly-Gly Sequences
The primary challenge in coupling sequences containing Gly-Gly motifs is the propensity for the peptide chains to aggregate on the solid support.[2][4] This aggregation can lead to:
-
Incomplete Coupling: The aggregated peptide chains can sterically hinder the incoming activated amino acid, preventing the coupling reaction from going to completion.[3] This results in the formation of deletion sequences, which are difficult to separate from the desired peptide.
-
Slow Deprotection: The Fmoc protecting group of the N-terminal amino acid within an aggregated sequence may be less accessible to the deprotection reagent (e.g., piperidine), leading to incomplete deprotection and truncated peptides.
-
Lower Yields and Purity: Both incomplete coupling and deprotection contribute to a lower overall yield of the target peptide and a more complex crude product that requires extensive purification.[5]
Strategies for Efficient Coupling
To mitigate the issues associated with Gly-Gly sequences, several strategies can be employed:
-
Use of Dipeptide or Tripeptide Building Blocks: Instead of sequential coupling of individual amino acids, using a pre-formed dipeptide (Fmoc-Gly-Gly-OH) or the tripeptide (this compound) as a single unit can be highly effective. This approach bypasses the problematic coupling step onto a resin-bound glycine (B1666218) that is prone to aggregation. A patent for the synthesis of Bivalirudin, which contains a Gly-Gly-Gly-Gly segment, highlights the pre-activation of Fmoc-Gly-Gly-OH with DIC/HOBt as a successful strategy.[6] The tripeptide Fmoc-Gly-Gly-Phe-OH is also utilized as a building block to efficiently incorporate the Gly-Gly-Phe sequence.[7]
-
Potent Coupling Reagents: For difficult couplings, standard activating agents may be insufficient. The use of more potent uronium/aminium salts like HBTU, HATU, or HCTU, or phosphonium (B103445) salts like PyBOP, is recommended to drive the reaction to completion.[3][4]
-
Double Coupling: Repeating the coupling step with a fresh solution of the activated amino acid can help to ensure complete reaction at sterically hindered or aggregated sites.[3][5]
-
Optimized Reaction Conditions: Factors such as solvent, temperature, and reagent concentration can influence coupling efficiency. Using solvents with better-solvating properties like N-Methyl-2-pyrrolidone (NMP) or adding chaotropic salts can help to disrupt aggregation.
Comparison of Common Coupling Reagents
While specific comparative data for this compound is limited in the literature, the following table summarizes the general performance of common coupling reagents in SPPS, which can guide the selection for this challenging sequence.
| Coupling Reagent Combination | Advantages | Disadvantages | Typical Coupling Time |
| HBTU/DIPEA | Widely used, efficient for most couplings. | Can cause guanidinylation of the N-terminal amine. | 15-60 minutes |
| HATU/DIPEA | More reactive than HBTU, very effective for hindered couplings. | More expensive than HBTU. | 15-60 minutes |
| HCTU/DIPEA | High coupling efficiency, often faster than HBTU. | More expensive than HBTU. | 15-60 minutes |
| DIC/HOBt | Cost-effective, minimizes racemization. | Slower than uronium/aminium salts, formation of insoluble DCU byproduct with DCC. | 1-4 hours |
| PyBOP/DIPEA | Effective for sterically hindered couplings. | Can be less efficient than HATU for some sequences. | 30-120 minutes |
Experimental Protocols
The following are detailed protocols for the coupling of this compound to a resin-bound amino acid using different coupling methods. These protocols assume a standard Fmoc-SPPS workflow.
Protocol 1: Standard Fmoc Deprotection
This protocol is performed prior to each coupling step.
-
Resin Washing: Wash the peptide-resin with N,N-Dimethylformamide (DMF) (3 x 1 min).
-
Fmoc Deprotection:
-
Add a 20% solution of piperidine (B6355638) in DMF to the resin.
-
Agitate the mixture for 3 minutes.
-
Drain the solution.
-
Add a fresh 20% solution of piperidine in DMF.
-
Agitate for an additional 10-15 minutes.
-
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
Protocol 2: Coupling of this compound using HBTU/DIPEA
This protocol utilizes the common and efficient HBTU coupling reagent.
-
Pre-activation:
-
In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HBTU (2.9 equivalents) in DMF.
-
Add N,N-Diisopropylethylamine (DIPEA) (6 equivalents) to the solution.
-
Mix for 1-2 minutes to pre-activate the amino acid.
-
-
Coupling:
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
-
Washing: Drain the coupling solution and wash the resin with DMF (3 x 1 min).
-
Monitoring (Optional): Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), a second coupling (double coupling) may be necessary.
Protocol 3: Coupling of this compound using DIC/HOBt
This protocol is a cost-effective method that minimizes racemization.
-
Solution Preparation:
-
In a separate vessel, dissolve this compound (3 equivalents) and 1-Hydroxybenzotriazole (HOBt) (3 equivalents) in a minimal amount of DMF.
-
-
Coupling:
-
Add the this compound/HOBt solution to the deprotected peptide-resin.
-
Add N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents) to the reaction vessel.
-
Agitate the mixture at room temperature for 2-4 hours.
-
-
Washing: Drain the reaction solution and wash the resin thoroughly with DMF (3-5 times).
-
Monitoring (Optional): Perform a Kaiser test to confirm complete coupling.
Visualization of Experimental Workflows
The following diagrams illustrate the key steps in the SPPS coupling process.
Caption: Standard Fmoc deprotection workflow in SPPS.
Caption: HBTU/DIPEA coupling workflow for this compound.
Caption: DIC/HOBt coupling workflow for this compound.
Conclusion
The successful incorporation of the this compound sequence in SPPS requires careful consideration of the challenges posed by the Gly-Gly motif. By employing strategies such as the use of di- or tripeptide building blocks and potent coupling reagents, researchers can overcome issues of aggregation and achieve higher yields and purity of the final peptide product. The provided protocols and workflows offer a practical guide for the synthesis of peptides containing this and other difficult sequences. Monitoring the completeness of each coupling step is crucial for optimizing the synthesis and minimizing the formation of deletion byproducts.
References
- 1. A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. benchchem.com [benchchem.com]
- 4. chempep.com [chempep.com]
- 5. benchchem.com [benchchem.com]
- 6. WO2010117725A2 - Production of peptides containing poly-gly sequences using fmoc chemistry - Google Patents [patents.google.com]
- 7. Fmoc-Gly-Gly-Phe-OH | Benchchem [benchchem.com]
Application Notes and Protocols for the Synthesis of Fmoc-Gly-Gly-D-Phe-OH: A Guide to Resin Selection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide chemistry, enabling the efficient construction of complex peptide sequences. A critical decision in SPPS is the choice of the solid support, as it significantly influences the overall yield and purity of the final peptide. This document provides a detailed guide on selecting the appropriate resin for the synthesis of the tripeptide Fmoc-Gly-Gly-D-Phe-OH, a sequence terminating in a carboxylic acid. The two most suitable resins for this purpose, Wang resin and 2-Chlorotrityl chloride (2-CTC) resin, are compared and contrasted. Detailed protocols for the synthesis on both resins are provided, along with decision-making tools to aid researchers in their selection.
Data Presentation: Comparison of Wang and 2-Chlorotrityl Chloride Resins
The selection of a resin is a critical step that impacts synthesis efficiency, final peptide purity, and overall yield. Below is a summary of the key quantitative parameters for Wang and 2-Chlorotrityl chloride resins.
| Parameter | Wang Resin | 2-Chlorotrityl Chloride (2-CTC) Resin |
| Typical Loading Capacity (mmol/g) | 0.3 - 1.0[1] | 0.3 - 1.6+[1] |
| Swelling Volume in DCM (mL/g) | Good swelling in DCM[2] | 5.0 - 9.0[3] |
| Expected Crude Peptide Purity (%) | 50 - 90[1] | Generally high, especially for protected fragments[1] |
| Typical Overall Yield (%) | Moderate to High[1] | High[1] |
| Cleavage Conditions | Harsh (e.g., 95% TFA) | Mild (e.g., 1-5% TFA in DCM) to harsh (95% TFA) |
| Risk of Racemization during Loading | Potential risk[4] | Minimized due to steric hindrance[4] |
Resin Selection Guide
The choice between Wang and 2-CTC resin depends on the specific requirements of the synthesis. The following diagram illustrates a decision-making workflow to guide the selection process.
References
Application Note: Standard Cleavage Protocol for Fmoc-Gly-Gly-D-Phe-OH from Resin
Audience: Researchers, scientists, and drug development professionals.
Introduction
Solid-Phase Peptide Synthesis (SPPS) using the 9-fluorenylmethyloxycarbonyl (Fmoc) strategy is a fundamental technique for synthesizing peptides. The final and critical step in this process is the cleavage of the synthesized peptide from the solid support resin and the simultaneous removal of any acid-labile side-chain protecting groups. The choice of the cleavage cocktail is dictated by the amino acid composition of the peptide.[1][2]
This application note provides a detailed protocol for the cleavage of the tripeptide Fmoc-Gly-Gly-D-Phe-OH from a Wang-type resin, which is designed to yield a peptide with a free C-terminal carboxylic acid. The peptide sequence Gly-Gly-D-Phe does not contain any sensitive residues such as Cysteine (Cys), Methionine (Met), Tryptophan (Trp), or Tyrosine (Tyr), which are susceptible to modification by reactive cationic species generated during cleavage.[1] Therefore, a standard and straightforward cleavage cocktail is highly effective.
Cleavage Mechanism and Scavenger Role
The cleavage of the peptide from a Wang-type resin is an acid-catalyzed hydrolysis of the p-alkoxybenzyl ester bond.[3] Trifluoroacetic acid (TFA) is the reagent of choice for this process. TFA protonates the ester oxygen, facilitating the release of the peptide chain.[3] During this process, protective groups (like t-butyl groups, if present) are also cleaved, generating highly reactive carbocations.[1][4] These cations can cause unwanted side reactions by alkylating nucleophilic residues.[1]
To prevent these side reactions, scavengers are added to the TFA to "trap" these reactive species.[1][4] For a simple peptide like Gly-Gly-D-Phe, Triisopropylsilane (TIS) is an effective and common scavenger.[3]
Caption: Acid-catalyzed cleavage mechanism and scavenger action.
Data Presentation: Comparison of Common Cleavage Cocktails
The selection of the cleavage cocktail is crucial for maximizing yield and purity. While complex cocktails are necessary for peptides with sensitive residues, a standard mixture is sufficient for this compound. The following table summarizes common cleavage cocktails.
| Cleavage Cocktail | Composition (v/v/v) | Target Peptides & Remarks |
| Standard | 95% TFA / 2.5% H₂O / 2.5% TIS | Recommended for this protocol. Suitable for most peptides without sensitive residues like Cys, Met, or Trp. TIS is an effective carbocation scavenger.[3][5] |
| Reagent K | 82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% EDT | A robust, universal cocktail for peptides containing multiple sensitive residues (Cys, Met, Trp, Tyr, Arg).[1][3] |
| Reagent B | 88% TFA / 5% Phenol / 5% H₂O / 2% TIS | An "odorless" alternative to cocktails containing thiols, useful for peptides with trityl-based protecting groups.[6] |
| TFA / EDT / H₂O / TIS | 94% TFA / 2.5% EDT / 2.5% H₂O / 1% TIS | Specifically recommended for peptides containing Cysteine (Cys) to prevent side reactions.[5] |
TFA: Trifluoroacetic Acid, H₂O: Water, TIS: Triisopropylsilane, EDT: 1,2-Ethanedithiol
Experimental Protocol
This protocol details the cleavage of this compound from 100 mg of peptide-bound Wang resin.
Materials:
-
This compound bound to Wang resin (dried under vacuum)
-
Trifluoroacetic acid (TFA), reagent grade
-
Triisopropylsilane (TIS)
-
Deionized water (H₂O)
-
Dichloromethane (DCM)
-
Cold diethyl ether (-20°C)
-
Reaction vessel with a frit and stopcock
-
Shaker or vortexer
-
Centrifuge tubes
-
Sintered glass funnel
Safety Precaution: Trifluoroacetic acid (TFA) is highly corrosive and volatile. Always handle TFA and the cleavage cocktail in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4]
Procedure:
-
Resin Preparation: a. Place the dried peptide-resin (e.g., 100 mg) into a suitable reaction vessel. b. Wash the resin with Dichloromethane (DCM) (3 x 2 mL) to swell the resin and remove any residual solvents like DMF.[3] Allow the resin to swell for at least 20 minutes in the first DCM wash. Drain the solvent after the final wash.
-
Cleavage Cocktail Preparation (Standard Cocktail): a. In a fume hood, prepare 2 mL of the cleavage cocktail immediately before use.[3] b. Carefully mix:
- 1.9 mL of Trifluoroacetic acid (TFA) (95%)
- 0.05 mL of Triisopropylsilane (TIS) (2.5%)
- 0.05 mL of deionized water (H₂O) (2.5%)
-
Cleavage Reaction: a. Add the freshly prepared cleavage cocktail to the swollen resin in the reaction vessel.[3] b. Gently agitate or swirl the mixture at room temperature for 1.5 to 2 hours.[4][7]
-
Peptide Isolation and Precipitation: a. Filter the cleavage mixture through the vessel's frit into a clean collection tube (e.g., a 15 mL centrifuge tube).[3] b. Wash the resin twice with a small amount of fresh TFA (2 x 0.5 mL) and combine the filtrates to ensure complete recovery of the peptide.[3] c. In a larger centrifuge tube (e.g., 50 mL), add approximately 30 mL of cold diethyl ether (10 times the volume of the TFA filtrate).[3] d. Slowly add the TFA filtrate dropwise to the cold ether while gently vortexing. A white precipitate of the peptide should form.[3] e. To maximize precipitation, incubate the ether suspension at -20°C for at least 30 minutes.[3]
-
Washing and Drying: a. Centrifuge the suspension (e.g., at 3000 rpm for 5 minutes) to pellet the crude peptide.[3] b. Carefully decant the ether supernatant. c. Wash the peptide pellet by adding fresh cold diethyl ether (2 x 10 mL), vortexing briefly, centrifuging, and decanting the ether each time. This removes residual scavengers and other organic impurities.[3] d. After the final wash, dry the white peptide pellet under a gentle stream of nitrogen or in a vacuum desiccator to remove all traces of ether.[3]
Caption: Step-by-step experimental workflow for peptide cleavage.
References
Application Notes and Protocols for Fmoc-Gly-Gly-D-Phe-OH in Antibody-Drug Conjugate (ADC) Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potent cell-killing activity of a cytotoxic agent. The linker, which connects the antibody to the payload, is a critical component that dictates the stability, efficacy, and safety of the ADC. This document provides detailed application notes and protocols for the use of Fmoc-Gly-Gly-D-Phe-OH, a protease-cleavable peptide linker, in the synthesis of ADCs.
The Gly-Gly-Phe (GGF) sequence is designed to be stable in systemic circulation but is susceptible to cleavage by lysosomal proteases, such as Cathepsin B, which are often overexpressed in the tumor microenvironment.[1][2] This enzymatic cleavage ensures the targeted release of the cytotoxic payload within the cancer cells, thereby minimizing off-target toxicity. The use of the D-is-isomer of Phenylalanine can enhance stability against certain proteases, potentially improving the ADC's pharmacokinetic profile.
Properties of this compound
| Property | Value |
| Molecular Formula | C28H27N3O6 |
| Appearance | White to off-white solid |
| Purity | Typically ≥98% |
| Storage | 2-8°C for short-term, -20°C for long-term |
Application in ADC Synthesis
This compound serves as a key building block for the linker component of an ADC. The synthesis process generally involves the following key stages:
-
Linker-Payload Synthesis: The tripeptide is first coupled to a self-immolative spacer (e.g., p-aminobenzyl alcohol, PABC) and then to the cytotoxic payload.
-
Antibody Modification: The monoclonal antibody is typically modified to introduce reactive handles for conjugation, often by reducing interchain disulfide bonds to generate free thiols.
-
Conjugation: The linker-payload is then covalently attached to the modified antibody.
-
Purification and Characterization: The resulting ADC is purified and characterized to determine key quality attributes such as drug-to-antibody ratio (DAR), purity, and stability.
The following diagram illustrates the general workflow for ADC synthesis using a peptide linker.
References
Protocol for Incorporating D-Amino Acids in Fmoc Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
Application Note: Enhancing Peptide Stability and Bioactivity with D-Amino Acids
The incorporation of D-amino acids into peptide sequences is a powerful strategy in drug discovery and development. Peptides constructed from the naturally occurring L-amino acids are often susceptible to rapid degradation by proteases, limiting their therapeutic potential. By strategically substituting L-amino acids with their D-enantiomers, researchers can design peptides with significantly enhanced stability against enzymatic degradation, leading to a longer in vivo half-life and improved bioavailability. This modification can be achieved using standard Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) protocols with minimal adjustments. This document provides a detailed protocol for the incorporation of D-amino acids using Fmoc SPPS, discusses the potential challenges, and presents relevant experimental workflows and data.
Data Presentation: Performance of D-Amino Acids in Fmoc SPPS
The efficiency of coupling D-amino acids in Fmoc SPPS is comparable to that of their L-counterparts. However, the choice of coupling reagent and reaction conditions can influence the outcomes, particularly in minimizing the low risk of racemization. The following tables summarize key data related to the incorporation of D-amino acids.
Table 1: Comparative Coupling Efficiency of a Peptide Containing D-Amino Acids with Various Activating Reagents.
| Activating Reagent | Coupling Time | Crude Purity (%) of a Peptide Containing D-Trp and D-Phe |
| COMU | Short | 94.02 |
| HCTU | Long | 93.88 |
| HATU | Short & Long | ~92-93 |
| PyBOP | Short & Long | ~91-92 |
| PyOxim | Long | 90.39 |
| TFFH | Short & Long | ~87-88 |
Data adapted from a study on fast conventional Fmoc SPPS. The study synthesized a peptide containing two D-amino acids (D-Trp and D-Phe) and compared the crude purity obtained with different activators and coupling times.
Table 2: Racemization of Amino Acids with Different Coupling Reagents.
| Amino Acid | Coupling Reagent | Base | Racemization (D-isomer %) |
| Fmoc-Cys(Trt)-OH | HBTU | DIPEA | 34.2 |
| HATU | DIPEA | 21.8 | |
| HCTU | DIPEA | 26.5 | |
| PyBOP | DIPEA | 15.6 | |
| DIC/HOBt | - | 1.8 | |
| Fmoc-His(Trt)-OH | HBTU | DIPEA | 12.5 |
| HATU | DIPEA | 8.9 | |
| HCTU | DIPEA | 10.1 | |
| PyBOP | DIPEA | 6.7 | |
| DIC/HOBt | - | 0.9 |
This table illustrates the importance of selecting the appropriate coupling reagent to minimize racemization, especially for sensitive amino acids like Cysteine and Histidine.
Experimental Protocols
The following protocols describe the standard procedures for incorporating Fmoc-protected D-amino acids into a peptide sequence using manual or automated solid-phase peptide synthesis.
Resin Preparation and Swelling
-
Resin Selection: Choose a suitable resin based on the desired C-terminal functionality (e.g., Rink Amide resin for a C-terminal amide or Wang resin for a C-terminal carboxylic acid).
-
Procedure:
-
Place the desired amount of resin in a reaction vessel.
-
Add N,N-dimethylformamide (DMF) to swell the resin for at least 30 minutes.
-
Drain the DMF.
-
Fmoc Deprotection
-
Reagent: 20% piperidine (B6355638) in DMF.
-
Procedure:
-
Add the deprotection solution to the resin.
-
Agitate for 5-10 minutes at room temperature.
-
Drain the solution.
-
Repeat the treatment with fresh deprotection solution for another 5-10 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the dibenzofulvene adduct.
-
D-Amino Acid Coupling
-
Reagents:
-
Fmoc-D-amino acid (3-5 equivalents)
-
Coupling reagent (e.g., HBTU, HATU, HCTU, or DIC/Oxyma) (3-5 equivalents)
-
Base (e.g., N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine) (6-10 equivalents for aminium/uronium salts)
-
Solvent: DMF
-
-
Procedure (using HBTU/DIPEA):
-
In a separate vial, dissolve the Fmoc-D-amino acid and HBTU in DMF.
-
Add DIPEA to the activation mixture and pre-activate for 1-2 minutes.
-
Add the activated D-amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 30-60 minutes at room temperature.
-
To monitor the completion of the coupling reaction, a small sample of the resin can be taken for a Kaiser test. A negative (yellow) result indicates a complete reaction.
-
Wash the resin with DMF (3-5 times).
-
Repetitive Cycles
Repeat the deprotection and coupling steps for each subsequent D- or L-amino acid in the sequence until the desired peptide is fully assembled.
Cleavage and Deprotection
-
Reagent: Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)). The composition of the cocktail may vary depending on the amino acid composition of the peptide.
-
Procedure:
-
Wash the fully assembled peptide-resin with dichloromethane (B109758) (DCM) and dry it.
-
Add the cleavage cocktail to the resin.
-
Agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding it to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
Purification and Analysis
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analysis: Confirm the identity and purity of the final peptide by mass spectrometry (MS) and analytical RP-HPLC.
Mandatory Visualizations
Signaling Pathway of [D-Ala², D-Leu⁵]-Enkephalin (DADLE)
Caption: Signaling cascade initiated by the D-amino acid-containing peptide DADLE.
Experimental Workflow for Assessing Protease Resistance
Caption: Workflow for comparing the protease resistance of L- and D-peptides.
Application Notes and Protocols for the Synthesis of Peptide Libraries Using Fmoc-Gly-Gly-D-Phe-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Combinatorial peptide libraries are powerful tools in drug discovery and biomedical research, enabling the high-throughput screening of millions of compounds to identify novel ligands for various biological targets.[1] The "one-bead-one-compound" (OBOC) method, utilizing a split-and-pool synthesis strategy, is a cornerstone of this field, allowing for the generation of vast and diverse peptide libraries.[1][2] This document provides detailed application notes and protocols for the synthesis of a peptide library using Fmoc-based solid-phase peptide synthesis (SPPS), starting with the tripeptide scaffold Fmoc-Gly-Gly-D-Phe-OH.
The incorporation of non-natural amino acids, such as D-phenylalanine (D-Phe), into peptide libraries is a key strategy for enhancing metabolic stability and modulating biological activity.[3] Peptides containing D-amino acids often exhibit increased resistance to proteolytic degradation, a crucial attribute for therapeutic candidates.[4] Furthermore, the stereochemistry of amino acids can significantly influence receptor binding and signaling. The Gly-Gly-D-Phe motif, in particular, has been explored in the context of developing antagonists for G protein-coupled receptors (GPCRs), such as the endothelin receptors, which are implicated in a variety of cardiovascular diseases.[1][5]
Application: Targeting the Endothelin Receptor Signaling Pathway
Endothelin-1 (ET-1) is a potent vasoconstrictor peptide that mediates its effects through two G protein-coupled receptors, endothelin receptor type A (ETA) and type B (ETB).[5][6] Dysregulation of the endothelin system is implicated in various pathologies, including pulmonary arterial hypertension, making endothelin receptors attractive therapeutic targets.[6][7] Peptide libraries synthesized with a C-terminal D-Phe residue have been instrumental in the discovery of potent and selective endothelin receptor antagonists.[1]
A peptide library built upon a Gly-Gly-D-Phe scaffold can be screened for high-affinity binders to the ETA receptor. Identifying such binders can lead to the development of novel therapeutics that inhibit the downstream signaling cascade initiated by ET-1 binding. This cascade typically involves the activation of Gq/11 proteins, leading to the stimulation of phospholipase C (PLC), subsequent production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and ultimately, an increase in intracellular calcium concentration and protein kinase C (PKC) activation, resulting in vasoconstriction and cell proliferation.[8][9]
Data Presentation
The success of peptide library synthesis is evaluated by several quantitative parameters. The following tables provide representative data for the synthesis of a small peptide library based on the protocols described below. Actual results may vary depending on the specific sequences, reagents, and instrumentation used.
Table 1: Representative Yield and Purity of a Peptide Library Synthesis
| Parameter | Value | Notes |
| Resin Substitution Level | 0.5 mmol/g | Starting loading capacity of the Rink Amide resin. |
| Scale of Synthesis | 100 mg of resin | A typical scale for laboratory-based library synthesis. |
| Theoretical Library Size | 8,000 compounds (203) | Based on a three-amino acid randomization using 20 proteinogenic amino acids. |
| Average Crude Yield per Peptide | >70% | Estimated based on typical Fmoc-SPPS efficiencies.[3][10] |
| Average Purity (Crude) | 50-70% | Suitable for initial high-throughput screening.[10][11] |
| Purity after HPLC Purification | >95% | For hit validation and further biological assays.[10][11] |
Table 2: Materials and Reagents for Peptide Library Synthesis
| Reagent | Supplier | Grade |
| Rink Amide Resin (100-200 mesh) | e.g., Sigma-Aldrich, Novabiochem | Peptide Synthesis Grade |
| This compound | Custom Synthesis/Supplier | >98% Purity |
| Fmoc-protected Amino Acids (20 proteinogenic) | e.g., Sigma-Aldrich, Bachem | Peptide Synthesis Grade |
| N,N'-Diisopropylcarbodiimide (DIC) | Sigma-Aldrich | Anhydrous, >99% |
| 1-Hydroxybenzotriazole (HOBt) | Sigma-Aldrich | Anhydrous, >99% |
| N,N-Dimethylformamide (DMF) | Sigma-Aldrich | Peptide Synthesis Grade, Amine-free |
| Piperidine (B6355638) | Sigma-Aldrich | Reagent Grade |
| Dichloromethane (DCM) | Sigma-Aldrich | Anhydrous, >99.8% |
| Trifluoroacetic Acid (TFA) | Sigma-Aldrich | Reagent Grade, >99% |
| Triisopropylsilane (TIS) | Sigma-Aldrich | >98% |
| Diethyl Ether | Sigma-Aldrich | Anhydrous |
Experimental Protocols
The following protocols detail the manual synthesis of a peptide library using the split-and-pool method on a solid support, starting with the loading of this compound.
Protocol 1: Loading of this compound onto Rink Amide Resin
-
Resin Swelling: Weigh 100 mg of Rink Amide resin into a peptide synthesis vessel. Add 2 mL of N,N-Dimethylformamide (DMF) and allow the resin to swell for 1-2 hours at room temperature with gentle agitation.[12]
-
Fmoc Deprotection: Drain the DMF. Add 2 mL of 20% (v/v) piperidine in DMF to the resin. Agitate for 5 minutes, then drain. Add another 2 mL of 20% piperidine in DMF and agitate for 15 minutes.[12]
-
Washing: Drain the piperidine solution and wash the resin thoroughly with DMF (5 x 2 mL), Dichloromethane (DCM) (3 x 2 mL), and DMF (3 x 2 mL).
-
Coupling of this compound:
-
In a separate vial, dissolve this compound (3 equivalents relative to resin loading), 1-Hydroxybenzotriazole (HOBt) (3 eq.), and N,N'-Diisopropylcarbodiimide (DIC) (3 eq.) in 1.5 mL of DMF.
-
Pre-activate the mixture by incubating for 10-15 minutes at room temperature.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel for 2-4 hours at room temperature.
-
-
Washing: Drain the coupling solution and wash the resin with DMF (5 x 2 mL) and DCM (3 x 2 mL).
-
Confirmation of Coupling (Optional): Perform a Kaiser test (ninhydrin test) on a small sample of beads. A negative result (beads remain colorless or yellow) indicates successful coupling. If the test is positive (blue beads), repeat the coupling step.
Protocol 2: Split-and-Pool Synthesis of a Randomized Peptide Library
This protocol describes the addition of three randomized amino acid positions to the resin-bound Gly-Gly-D-Phe scaffold.
-
Initial Fmoc Deprotection:
-
Swell the Fmoc-Gly-Gly-D-Phe-Resin in DMF.
-
Perform Fmoc deprotection as described in Protocol 1, steps 2 and 3.
-
-
First Randomization (Split-and-Pool Cycle 1):
-
Split: Divide the deprotected resin into 20 equal portions in separate reaction vessels.[2]
-
Couple: To each vessel, add a unique Fmoc-protected amino acid (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF. Agitate for 1-2 hours.
-
Wash: Wash each portion of the resin with DMF and DCM as described in Protocol 1, step 5.
-
Pool: Combine all 20 portions of the resin into a single vessel. Wash the pooled resin with DMF.
-
-
Second and Third Randomization (Split-and-Pool Cycles 2 & 3):
-
Repeat the entire split-and-pool cycle (deprotection, splitting, coupling with unique amino acids, washing, and pooling) two more times to add the second and third randomized amino acid residues.
-
-
Final Fmoc Deprotection: After the final pooling step, perform a final Fmoc deprotection as described in Protocol 1, steps 2 and 3.
-
Final Washing and Drying: Wash the final peptide-resin with DMF (5 x 2 mL), DCM (5 x 2 mL), and Methanol (3 x 2 mL). Dry the resin under vacuum.
Protocol 3: Cleavage and Deprotection of Peptides from Resin
-
Preparation of Cleavage Cocktail: Prepare a cleavage cocktail of 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water. Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approximately 1 mL per 100 mg of resin). Gently agitate at room temperature for 2-3 hours.
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the cleaved peptides.
-
Add the filtrate to a 10-fold excess of cold diethyl ether to precipitate the crude peptides.
-
Centrifuge the mixture to pellet the peptides. Decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times.
-
-
Drying: Dry the crude peptide pellet under vacuum to remove residual ether. The library is now ready for screening or purification.
Mandatory Visualizations
Caption: Endothelin A Receptor Signaling Pathway and its Inhibition.
Caption: Split-and-Pool Synthesis Workflow for Peptide Libraries.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Gonadotropin-releasing hormone (GnRH) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Physiological and pharmacological overview of the gonadotropin releasing hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmaceutical-networking.com [pharmaceutical-networking.com]
- 6. Endothelin@25 – new agonists, antagonists, inhibitors and emerging research frontiers: IUPHAR Review 12 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Endothelin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Activation and inhibition of G protein-coupled receptors by cell-penetrating membrane-tethered peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Endothelin receptor antagonists in kidney protection for diabetic kidney disease and beyond? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel Formulations of C-Peptide with Long-Acting Therapeutic Potential for Treatment of Diabetic Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. uspto.gov [uspto.gov]
- 12. Enhancing the Bioactivity of Bicyclic Peptides Targeted to Grb7-SH2 by Restoring Cell Permeability | VU Research Repository | Victoria University | Melbourne Australia [vuir.vu.edu.au]
A Comparative Analysis of Manual vs. Automated Solid-Phase Synthesis of Fmoc-Gly-Gly-D-Phe-OH
Application Note and Detailed Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS), a cornerstone of peptide and protein chemistry, enables the stepwise assembly of amino acids on an insoluble resin support. The most prevalent strategy, Fmoc/tBu chemistry, utilizes the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for Nα-amino protection. This application note provides a detailed comparison of manual and automated SPPS methodologies for the synthesis of the tripeptide Fmoc-Gly-Gly-D-Phe-OH. This peptide, incorporating a D-amino acid, is of interest in drug development for its potential to enhance metabolic stability and modulate biological activity.[1]
This document serves as a practical guide for researchers, scientists, and drug development professionals, offering detailed experimental protocols, a quantitative comparison of the two synthesis approaches, and visualizations of the respective workflows. The choice between manual and automated synthesis is a critical decision that influences throughput, cost-effectiveness, and the purity of the final peptide product.[2]
Data Presentation: Manual vs. Automated Synthesis
The selection of a synthesis methodology is often guided by quantitative metrics such as synthesis time, overall yield, and crude peptide purity. The following table summarizes typical data for the synthesis of a short peptide like this compound, highlighting the key differences between manual and automated approaches.
| Parameter | Manual Solid-Phase Synthesis | Automated Solid-Phase Synthesis |
| Typical Scale | 50 mg - 5 g of resin | 10 mg - 1 g of resin per vessel |
| Hands-on Time per Cycle | 1 - 2 hours | 5 - 15 minutes (for setup) |
| Total Time per Cycle | 2 - 4 hours | 30 - 90 minutes |
| Typical Yield per Coupling Step | 95 - 99% | > 99% |
| Final Crude Purity | 70 - 90% | 85 - 98% |
| Reagent Consumption | Higher, due to manual dispensing | Optimized and lower |
| Reproducibility | Operator-dependent | High |
| Throughput | Low (typically one peptide at a time) | High (multiple parallel syntheses possible) |
Experimental Protocols
The following protocols outline the detailed methodologies for the manual and automated synthesis of this compound.
Materials and Reagents
-
Resin: 2-Chlorotrityl chloride resin (for obtaining a C-terminal carboxylic acid)
-
Amino Acids: Fmoc-D-Phe-OH, Fmoc-Gly-OH
-
Dipeptide: Fmoc-Gly-Gly-OH (can be used to expedite the synthesis)
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Methanol (B129727) (MeOH)
-
Deprotection Reagent: 20% Piperidine (B6355638) in DMF
-
Coupling Reagents: N,N'-Diisopropylcarbodiimide (DIC), 1-Hydroxybenzotriazole (HOBt) or Hexafluorophosphate Azabenzotriazole Tetra Methyl Uronium (HATU)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Cleavage Cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water (H₂O) in a ratio of 95:2.5:2.5
-
Precipitation/Washing: Cold diethyl ether
Manual Synthesis Protocol
1. Resin Preparation and First Amino Acid Loading: a. Swell 1 g of 2-chlorotrityl chloride resin in DCM for 30 minutes in a reaction vessel. b. In a separate flask, dissolve 2 equivalents of Fmoc-D-Phe-OH and 4 equivalents of DIPEA in DCM. c. Add the amino acid solution to the swollen resin and shake for 1-2 hours. d. To cap any unreacted sites, add a small amount of methanol and shake for 15 minutes. e. Wash the resin with DCM (3x), DMF (3x), and DCM (3x).
2. Fmoc Deprotection: a. Add 20% piperidine in DMF to the resin and shake for 3 minutes. b. Drain the solution. c. Add a fresh solution of 20% piperidine in DMF and shake for 10 minutes. d. Wash the resin with DMF (5x).
3. Amino Acid Coupling (for Glycine): a. In a separate vial, dissolve 3 equivalents of Fmoc-Gly-OH, 3 equivalents of HOBt, and 3 equivalents of DIC in DMF. b. Add the activated amino acid solution to the deprotected resin and shake for 1-2 hours. c. Wash the resin with DMF (3x). d. To confirm complete coupling, perform a Kaiser test. A negative result (yellow beads) indicates the absence of free primary amines.
4. Repeat Deprotection and Coupling: a. Repeat the Fmoc deprotection step (2). b. Repeat the amino acid coupling step (3) with Fmoc-Gly-OH. Alternatively, for the final coupling, use the dipeptide Fmoc-Gly-Gly-OH to reduce one synthesis cycle.
5. Final Cleavage and Deprotection: a. Wash the fully assembled peptide-resin with DCM (3x) and dry under vacuum. b. Add the cleavage cocktail (TFA/TIS/H₂O) to the resin and shake for 2-3 hours at room temperature. c. Filter the resin and collect the filtrate. d. Precipitate the crude peptide by adding the filtrate to cold diethyl ether. e. Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether (2x). f. Dry the crude peptide under vacuum.
6. Purification: a. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Automated Synthesis Protocol
1. Synthesizer Setup: a. Load the 2-chlorotrityl chloride resin pre-loaded with Fmoc-D-Phe-OH into the reaction vessel of the automated peptide synthesizer. b. Place vials containing Fmoc-Gly-OH (or Fmoc-Gly-Gly-OH), activator (e.g., HATU), base (DIPEA), deprotection solution (20% piperidine in DMF), and washing solvents (DMF, DCM) in the designated positions on the synthesizer.
2. Programming the Synthesis: a. Input the peptide sequence (Gly-Gly-D-Phe). b. Define the synthesis protocol, including reaction times for deprotection and coupling, and the number of washing cycles. A standard cycle includes: i. Fmoc deprotection with 20% piperidine in DMF. ii. Washing with DMF. iii. Coupling of the next Fmoc-amino acid with an activating agent and base. iv. Washing with DMF.
3. Synthesis Execution: a. Start the synthesis program. The instrument will automatically perform all the deprotection, coupling, and washing steps for each amino acid in the sequence.
4. Cleavage and Purification: a. Once the automated synthesis is complete, the peptide-resin is removed from the synthesizer. b. The final cleavage, deprotection, and purification steps are performed manually as described in the manual synthesis protocol (steps 5 and 6).
Visualizations
Experimental Workflows
Caption: Manual Solid-Phase Peptide Synthesis Workflow for this compound.
Caption: Automated Solid-Phase Peptide Synthesis Workflow for this compound.
Application of Gly-Gly-D-Phe: Affinity Chromatography
The dipeptide Gly-D-Phe has been shown to act as an affinity ligand for the enzyme thermolysin. This property can be exploited for the purification of this enzyme from a complex mixture. The following diagram illustrates this application.
Caption: Principle of thermolysin purification using a Gly-D-Phe affinity column.
Conclusion
The synthesis of this compound can be successfully achieved through both manual and automated SPPS. Manual synthesis offers flexibility and lower initial equipment cost, making it suitable for methods development and small-scale synthesis. However, it is labor-intensive and its reproducibility is highly dependent on the operator's skill.[3] In contrast, automated synthesis provides high throughput, superior reproducibility, and requires significantly less hands-on time, making it the preferred method for routine and multiple peptide syntheses. The choice of methodology should be based on the specific requirements of the research or development project, considering factors such as the number of peptides to be synthesized, the required purity, and available resources.
References
Troubleshooting & Optimization
preventing aggregation of Fmoc-Gly-Gly-D-Phe-OH on-resin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the solid-phase peptide synthesis (SPPS) of sequences prone to aggregation, such as those containing hydrophobic residues like Fmoc-Gly-Gly-D-Phe-OH.
Frequently Asked Questions (FAQs)
Q1: What is on-resin peptide aggregation and why is it a problem?
A: On-resin peptide aggregation is the self-association of growing peptide chains attached to the solid support. This process is primarily driven by the formation of intermolecular hydrogen bonds, which leads to the creation of stable secondary structures, such as β-sheets.[1][2] Aggregation is a significant issue in SPPS because it can cause the peptide-resin to shrink or fail to swell properly, physically blocking reactive sites.[3][4] This blockage prevents reagents from efficiently accessing the N-terminus for subsequent deprotection and coupling steps, resulting in slow or incomplete reactions, lower yields, and an increase in deletion sequences in the final crude product.[4]
Q2: My synthesis of this compound is showing signs of trouble. Could this short peptide be aggregating?
A: While aggregation is more commonly associated with longer peptide sequences (typically after the fifth or sixth residue), it can still occur with shorter peptides, especially those containing hydrophobic residues like D-Phenylalanine.[3] The hydrophobic nature of the Phenylalanine side chain can promote self-association and lead to synthesis difficulties.
Q3: How can I identify if on-resin aggregation is occurring during my synthesis?
A: Several physical and chemical indicators can signal on-resin aggregation. A primary sign is the shrinking of the resin matrix or its failure to swell adequately in the synthesis solvent.[3][4] In continuous flow synthesizers, a flattening and broadening of the Fmoc-deprotection UV profile is a characteristic sign of aggregation.[4][5] Additionally, standard qualitative tests for free amines, such as the Kaiser or TNBS tests, may become unreliable and yield false-negative results, incorrectly suggesting a completed reaction when the peptide's N-terminus is inaccessible due to aggregation.[4]
Troubleshooting Guide: Preventing On-Resin Aggregation
If you suspect on-resin aggregation, you can implement several strategies, which can be broadly categorized into modifying synthesis conditions, incorporating backbone modifications, or changing the solid support.
Modifying Synthesis Conditions
These are often the first-line approaches to disrupt aggregation.
1. Solvent Optimization:
The choice of solvent is critical for maintaining peptide chain solvation. If you are experiencing issues in a standard solvent like DMF, consider the following options:
-
N-Methylpyrrolidone (NMP): NMP is a more effective solvating solvent than DMF for many "difficult" sequences and can help disrupt aggregation.[3][6]
-
Dimethyl Sulfoxide (B87167) (DMSO): Adding DMSO (up to 25%) to DMF or NMP can significantly enhance the solvation of aggregating peptides.[3][7]
-
"Magic Mixture": For particularly hydrophobic peptides, a mixture of DCM/DMF/NMP (1:1:1) can be effective.[8]
2. Chaotropic Salts:
These salts disrupt hydrogen bonding and break up secondary structures.
| Chaotropic Salt | Recommended Concentration | Solvent |
| Sodium Perchlorate (NaClO₄) | 0.8 M | DMF |
| Lithium Chloride (LiCl) | 0.8 M | DMF |
| Potassium Thiocyanate (KSCN) | 4 M | DMF |
Experimental Protocol: Using Chaotropic Salts for a Difficult Coupling
-
Resin Preparation: After the standard Fmoc deprotection and subsequent DMF washes, proceed with the following steps.
-
Chaotropic Wash: Wash the peptide-resin with a solution of 0.8 M NaClO₄ or LiCl in DMF (2 x 1 minute). This step helps to break apart existing secondary structures.[4]
-
DMF Wash: Thoroughly wash the resin with DMF (3-5 x 1 minute) to completely remove the chaotropic salt before proceeding with the coupling reaction. Residual salt can interfere with certain coupling reagents.[4]
-
Coupling: Proceed with your standard amino acid coupling protocol. The pre-wash should have improved the accessibility of the N-terminus.
3. Elevated Temperature and Microwave Synthesis:
Increasing the reaction temperature can provide enough energy to disrupt intermolecular hydrogen bonds.
-
Conventional Heating: Performing the coupling reaction at a higher temperature (e.g., 40-50°C) can be beneficial.
-
Microwave-Assisted SPPS: Microwave synthesizers can rapidly heat the reaction mixture, significantly improving coupling and deprotection efficiency for aggregation-prone sequences.[4] Typical coupling temperatures in a microwave synthesizer range from 75-90°C for 5-10 minutes.[4]
Experimental Protocol: Microwave-Assisted Coupling
-
Programming: Program the microwave peptide synthesizer with the desired peptide sequence. Select a method that utilizes microwave energy for both the deprotection and coupling steps.
-
Reagent Preparation: Prepare solutions of the Fmoc-amino acid and coupling reagents as per the instrument's recommendations.
-
Coupling Cycle: The synthesizer will deliver the activated Fmoc-amino acid to the resin and apply microwave power to reach a set temperature (e.g., 75-90°C) for a duration of 5-10 minutes.[4]
-
Monitoring: Modern microwave synthesizers monitor the temperature in real-time to ensure controlled and efficient heating, which is crucial for preventing side reactions.[4]
-
Special Considerations: For sensitive amino acids like Fmoc-His(Trt)-OH or Fmoc-Cys(Trt)-OH, consider using a lower coupling temperature (e.g., 50°C) to minimize the risk of racemization.[4]
Backbone Modifications
Introducing "kink-inducing" or backbone-protected monomers can effectively prevent the peptide chain from adopting an aggregation-prone conformation.
1. Pseudoproline Dipeptides:
Pseudoproline dipeptides are derivatives of Serine and Threonine that, when incorporated into a peptide sequence, induce a "kink" similar to proline, disrupting the formation of β-sheets.[9][10][11] This is a highly effective and widely used strategy.[1][10]
Experimental Protocol: Manual Coupling of a Pseudoproline Dipeptide
-
Resin Preparation: After the deprotection of the N-terminal Fmoc group from the growing peptide-resin, wash the resin thoroughly with DMF (3 x 1 minute).
-
Coupling Solution Preparation: In a separate vessel, dissolve the Fmoc-Xaa-Yaa(ΨPro)-OH dipeptide (2 equivalents) and a suitable coupling reagent (e.g., HCTU, 1.95 equivalents) in DMF. Add the activation base (e.g., DIPEA, 4 equivalents).
-
Coupling Reaction: Add the activated dipeptide solution to the deprotected peptide-resin and allow it to react for 1-2 hours at room temperature.
-
Monitoring: Perform a Kaiser test to ensure the reaction has gone to completion.
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3 x 1 minute) to remove excess reagents before proceeding to the next deprotection step.
2. Backbone Protecting Groups (Hmb/Dmb):
Attaching a 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) group to the backbone amide nitrogen of an amino acid physically prevents hydrogen bond formation.[2][3] These can be introduced as pre-formed dipeptides, such as Fmoc-Ala-(Dmb)Gly-OH.[2]
Changing the Solid Support
1. Low-Load Resins:
Using a resin with a lower substitution level (e.g., 0.3-0.5 mmol/g) increases the distance between the growing peptide chains, thereby reducing the likelihood of intermolecular aggregation.[3][12]
2. PEG-Grafted Resins:
Resins such as TentaGel or ChemMatrix are grafted with polyethylene (B3416737) glycol (PEG), which improves the solvation of the growing peptide chain in the synthesis solvent and helps to prevent aggregation.[3][8]
Visual Guides
Caption: Troubleshooting workflow for on-resin peptide aggregation.
Caption: Overview of chemical and physical strategies to prevent peptide aggregation.
References
- 1. benchchem.com [benchchem.com]
- 2. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. academic.oup.com [academic.oup.com]
- 6. biotage.com [biotage.com]
- 7. Internal aggregation during solid phase peptide synthesis. Dimethyl sulfoxide as a powerful dissociating solvent - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chempep.com [chempep.com]
- 11. Pseudoproline - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Fmoc-Gly-Gly-D-Phe-OH Coupling Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the coupling of Fmoc-Gly-Gly-D-Phe-OH in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the coupling of this compound?
A1: The primary side reactions encountered during the coupling of this tripeptide include:
-
Diketopiperazine (DKP) Formation: This is a significant risk, particularly if the preceding amino acid on the resin is proline or another amino acid prone to cyclization. The Gly-Gly sequence at the N-terminus can facilitate this intramolecular cyclization, leading to cleavage of the dipeptide from the resin and termination of the peptide chain.[1][2]
-
Epimerization/Racemization of D-Phenylalanine: The chiral center of D-Phe can be susceptible to epimerization (conversion to L-Phe) during the activation step of the coupling reaction.[3][4] This is often influenced by the choice of coupling reagents and the basicity of the reaction environment.[5][6]
-
Peptide Aggregation: Sequences containing multiple glycine (B1666218) residues can be flexible and may be prone to aggregation, where peptide chains associate with each other.[7][8] This can hinder reagent access to the growing peptide chain, leading to incomplete coupling.[7]
-
Incomplete Coupling: Due to steric hindrance or aggregation, the coupling reaction may not go to completion, resulting in deletion sequences (peptides missing the Gly-Gly-D-Phe unit).[9]
Q2: Which factors have the most significant impact on the extent of these side reactions?
A2: Several factors can influence the prevalence of side reactions:
-
Coupling Reagents and Additives: The choice of coupling reagent and the use of additives are critical in minimizing side reactions, especially racemization.[6][10]
-
Base: The type and concentration of the base used can significantly affect the rate of racemization.[5][11]
-
Solvent: The solvent can influence peptide aggregation and the solubility of reagents.[12]
-
Temperature: Higher temperatures can increase the rate of both coupling and side reactions like racemization.[6]
-
Pre-activation Time: Prolonged pre-activation of the amino acid can increase the risk of racemization.[3]
Q3: How can I detect if these side reactions are occurring?
A3: A combination of real-time monitoring and post-synthesis analysis is recommended:
-
Kaiser Test: This colorimetric test can be used to detect the presence of free primary amines on the resin, which would indicate incomplete coupling.[9][13]
-
HPLC Analysis: High-performance liquid chromatography of the crude peptide product can reveal the presence of impurities, such as diastereomers resulting from racemization (often appearing as a closely eluting peak to the main product) or truncated sequences from DKP formation.
-
Mass Spectrometry (MS): MS analysis of the crude product is essential for identifying the mass of the desired peptide and any byproducts, such as deletion sequences or modifications.
Troubleshooting Guides
Issue 1: Low Yield of the Final Peptide and Presence of a Low Molecular Weight Impurity
Symptoms:
-
Significantly lower than expected yield of the final peptide.
-
Mass spectrometry analysis shows a significant peak corresponding to the peptide sequence minus the N-terminal dipeptide.
-
This is a strong indication of Diketopiperazine (DKP) formation .[14][15]
Troubleshooting Steps:
| Corrective Action | Rationale | Experimental Protocol |
| Use a sterically hindered resin | Resins like 2-chlorotrityl chloride (2-CTC) increase the distance between the peptide chain and the resin matrix, sterically hindering the intramolecular cyclization required for DKP formation. | When starting the synthesis, choose a 2-chlorotrityl chloride resin instead of a more standard Wang or Rink amide resin. |
| Couple a pre-formed dipeptide | Instead of coupling Glycine and then another Glycine, using a pre-synthesized Fmoc-Gly-Gly-OH dipeptide for the coupling step can sometimes reduce the propensity for DKP formation. | Synthesize or purchase Fmoc-Gly-Gly-OH and use it in the coupling step following the standard protocol for a single amino acid. |
| Optimize coupling conditions | Faster coupling times can sometimes outcompete the rate of DKP formation. | Use a highly efficient coupling reagent combination such as HATU/DIPEA or HCTU/DIPEA to ensure rapid amide bond formation. |
Issue 2: Appearance of a Diastereomeric Impurity in HPLC
Symptoms:
-
HPLC analysis of the crude peptide shows a peak eluting very close to the main product peak, with an identical mass as confirmed by MS.
-
This suggests epimerization of the D-Phenylalanine residue to L-Phenylalanine.[3][4]
Troubleshooting Steps:
| Corrective Action | Rationale | Experimental Protocol |
| Select appropriate coupling reagents and additives | Carbodiimide-based activators like DIC in the presence of an additive such as OxymaPure or HOBt are known to suppress racemization by forming more stable active esters.[16][17] | Use a coupling cocktail of this compound (1 eq), DIC (1 eq), and OxymaPure (1 eq) in DMF. |
| Use a weaker, sterically hindered base | Stronger, less sterically hindered bases like DIPEA can promote the abstraction of the α-proton, leading to racemization. Weaker bases like N-methylmorpholine (NMM) or collidine are preferred.[5][11] | Replace DIPEA with NMM or collidine in your coupling protocol. Use the minimum amount of base necessary. |
| Minimize pre-activation time | The longer the activated amino acid exists in solution before coupling, the greater the opportunity for racemization to occur.[3] | Add the coupling reagents to the amino acid solution immediately before adding it to the resin. Avoid lengthy pre-activation steps. |
| Control the reaction temperature | Lowering the reaction temperature can decrease the rate of epimerization. | Perform the coupling reaction at room temperature or consider cooling to 0°C if epimerization is severe. |
Issue 3: Incomplete Coupling Detected by Kaiser Test
Symptoms:
-
A positive Kaiser test (blue beads) after the coupling of this compound.[9]
-
MS analysis of the crude product shows a significant amount of a deletion sequence lacking the tripeptide.
-
This indicates incomplete coupling , which may be caused by peptide aggregation .[7]
Troubleshooting Steps:
| Corrective Action | Rationale | Experimental Protocol |
| Perform a double coupling | Repeating the coupling step can help to drive the reaction to completion. | After the initial coupling reaction, drain the reagents, wash the resin with DMF, and then add a fresh solution of activated this compound. |
| Use a different solvent system | Solvents like N-methyl-2-pyrrolidone (NMP) or the addition of chaotropic agents can help to disrupt secondary structures and improve solvation of the peptide chain.[7] | Replace DMF with NMP as the primary solvent for the coupling reaction. |
| Incorporate a Dmb-dipeptide | Using a backbone-protected dipeptide like Fmoc-Gly-(Dmb)Gly-OH can disrupt hydrogen bonding and prevent aggregation. The Dmb group is removed during the final TFA cleavage.[7][18] | In place of the two glycine couplings, use a single coupling of Fmoc-Gly-(Dmb)Gly-OH followed by the coupling of Fmoc-D-Phe-OH. |
Data Summary
The following table summarizes the qualitative impact of different reagents on the primary side reactions in this compound coupling, based on general principles of peptide synthesis.
| Coupling Reagent/Additive | Base | Racemization/Epimerization Risk | Coupling Efficiency | Notes |
| HBTU/HATU | DIPEA | High | Very High | DIPEA is a strong base that can increase racemization risk.[16][19] |
| HBTU/HATU | NMM/Collidine | Moderate | Very High | Weaker, sterically hindered bases reduce racemization risk.[5][11] |
| DIC/HOBt | NMM | Low | Good | HOBt is a classic racemization suppressant.[17] |
| DIC/OxymaPure | NMM | Very Low | Good | OxymaPure is considered a superior alternative to HOBt for suppressing racemization.[16] |
| COMU | NMM/Collidine | Very Low | Excellent | COMU is a highly efficient coupling reagent with a low tendency for racemization.[17] |
Experimental Protocols
Protocol 1: Standard Coupling Protocol for this compound
This protocol outlines a standard manual coupling procedure.
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 1-2 hours.[20]
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 3 minutes. Drain and repeat the treatment for 10 minutes. Wash the resin thoroughly with DMF (5-7 times).[20]
-
Amino Acid Coupling:
-
Dissolve this compound (3 eq), HCTU (2.9 eq) in DMF.
-
Add DIPEA (6 eq) to the amino acid solution and pre-activate for 2 minutes.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
-
Washing: Wash the resin with DMF (3-5 times).
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling.[9] If the test is positive, consider a second coupling.
Protocol 2: Low-Racemization Coupling Protocol for this compound
This protocol is optimized to minimize the risk of D-Phe epimerization.
-
Resin Swelling and Deprotection: Follow steps 1 and 2 from Protocol 1.
-
Amino Acid Coupling (Low Racemization):
-
Dissolve this compound (3 eq) and OxymaPure (3 eq) in DMF.
-
Add DIC (3 eq) to the solution.
-
Immediately add the coupling cocktail to the resin.
-
Add N-methylmorpholine (NMM) (6 eq) to the resin slurry.
-
Shake for 2-4 hours at room temperature.
-
-
Washing and Monitoring: Follow steps 4 and 5 from Protocol 1.
Visualizations
Caption: Experimental workflow for this compound coupling.
Caption: Troubleshooting logic for common synthesis problems.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. CCCC 2001, Volume 66, Issue 6, Abstracts pp. 923-932 | Collection of Czechoslovak Chemical Communications [cccc.uochb.cas.cz]
- 4. Epimerisation in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. benchchem.com [benchchem.com]
- 7. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 8. biorxiv.org [biorxiv.org]
- 9. benchchem.com [benchchem.com]
- 10. bachem.com [bachem.com]
- 11. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 12. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. peptide.com [peptide.com]
- 18. Application of Dmb-Dipeptides in the Fmoc SPPS of Difficult and Aspartimide-Prone Sequences - ProQuest [proquest.com]
- 19. chempep.com [chempep.com]
- 20. benchchem.com [benchchem.com]
minimizing racemization of D-phenylalanine during activation
Welcome to the Technical Support Center for Peptide Synthesis. This guide provides detailed information, troubleshooting advice, and frequently asked questions (FAQs) to help you minimize racemization of D-phenylalanine during the critical carboxyl group activation step in your experiments.
Troubleshooting Guides and FAQs
This section is designed to provide direct answers to common issues and questions encountered by researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern when activating D-phenylalanine?
A1: Racemization is the process where a pure enantiomer, in this case, D-phenylalanine, converts into a mixture of both its D- and L-forms.[1] This loss of stereochemical integrity is a significant concern because the biological activity of a peptide is highly dependent on its specific three-dimensional structure. The presence of the incorrect L-phenylalanine diastereomer can drastically reduce a peptide's therapeutic efficacy or even lead to undesirable off-target effects.[1]
Q2: What is the primary mechanism that causes racemization during the activation of D-phenylalanine?
A2: The most common mechanism for racemization during peptide bond formation is through the formation of a planar oxazolone (B7731731) (or azlactone) intermediate.[1] When the carboxylic acid of N-protected D-phenylalanine is activated, it can cyclize to form this intermediate. The α-proton of the oxazolone is acidic and can be removed by a base. Reprotonation can then occur from either face of the planar ring, leading to a mixture of D and L configurations.[2]
Q3: Which factors have the most significant impact on the extent of racemization?
A3: Several factors influence the rate of racemization. The most critical are:
-
Coupling Reagent: Some reagents are more prone to inducing racemization than others.[3]
-
Base: The strength and concentration of the base used can significantly affect the rate of α-proton abstraction.[4]
-
Temperature: Higher temperatures accelerate the rate of racemization.[3]
-
Solvent: The polarity of the solvent can influence the stability of the intermediates involved in racemization.[3]
Q4: Are there specific coupling reagents that are recommended to minimize racemization of D-phenylalanine?
A4: Yes, modern onium-type coupling reagents (uronium/aminium and phosphonium (B103445) salts) are generally preferred over older methods like carbodiimides alone due to their higher reactivity and ability to suppress racemization.[5] Reagents such as HATU, HBTU, and COMU are known for their efficiency and low racemization potential, especially when used with additives.[5][6] Phosphonium-based reagents like PyBOP are also excellent choices.[7]
Q5: What is the role of additives like HOBt, HOAt, and OxymaPure?
A5: Additives such as 1-hydroxybenzotriazole (B26582) (HOBt), 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), and ethyl cyanohydroxyiminoacetate (OxymaPure) are crucial for suppressing racemization, particularly when using carbodiimide (B86325) coupling reagents like DIC or DCC.[2][8] They react with the activated amino acid to form an active ester that is more reactive towards the amine component and less prone to cyclizing into an oxazolone.[6] HOAt and OxymaPure are generally considered more effective than HOBt at preventing racemization.[4]
Troubleshooting Common Racemization Issues
Problem: My final peptide product containing D-phenylalanine shows significant diastereomeric impurity.
Troubleshooting Steps:
-
Evaluate Your Coupling Reagent and Additives:
-
Issue: Using a carbodiimide (e.g., DCC, DIC) without an additive is a common cause of racemization.
-
Solution: Always use an additive like HOBt, HOAt, or OxymaPure when using carbodiimides.[8] For particularly sensitive couplings, consider switching to a modern onium salt reagent like HATU, HCTU, or COMU.[9]
-
-
Optimize the Base and Reaction Conditions:
-
Control the Reaction Temperature:
-
Issue: Higher temperatures accelerate racemization.
-
Solution: Perform the coupling reaction at a lower temperature, for example, at 0 °C.[3]
-
-
Consider the Solvent:
-
Issue: Polar solvents can sometimes stabilize the charged intermediates that lead to racemization.
-
Solution: Where possible, consider using less polar solvents. However, the choice of solvent is often limited by the solubility of the reagents and the swelling of the solid support.[3]
-
-
Minimize Pre-activation Time:
-
Issue: The longer the activated amino acid exists before coupling, the greater the chance of racemization.
-
Solution: Minimize the pre-activation time. Some methods recommend in-situ activation where the coupling reagent is added directly to the mixture of the amino acid and the resin-bound amine.[8]
-
Data Presentation
The following table summarizes the effect of different coupling additives on the level of racemization. While this data is for the coupling of Z-Phe-Val-OH, the trends are generally applicable to the activation of D-phenylalanine.
| Coupling Reagent | Additive | % D/L Isomer |
| DCC | HOBt | ~5% |
| DCC | HOAt | ~1% |
| DCC | OxymaPure | <1% |
| HATU | (HOAt) | <0.5% |
| COMU | (OxymaPure) | <0.5% |
| Data sourced from publicly available information and represents typical values. Actual racemization levels can vary based on specific reaction conditions.[4] |
Experimental Protocols
Protocol 1: Low-Racemization Coupling of Fmoc-D-Phenylalanine using DIC/OxymaPure
This protocol describes a standard method for coupling an Fmoc-protected D-amino acid to a resin-bound peptide, designed to minimize racemization.[10]
Materials:
-
Fmoc-D-phenylalanine
-
Resin with a free amino group
-
OxymaPure
-
Diisopropylcarbodiimide (DIC)
-
Dimethylformamide (DMF)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes.[8]
-
Amino Acid and Additive Preparation: In a separate vessel, dissolve Fmoc-D-phenylalanine (3 equivalents) and OxymaPure (3 equivalents) in DMF.[10]
-
Activation: Add DIC (3 equivalents) to the amino acid/additive solution and allow it to pre-activate for 5-10 minutes at room temperature.[10]
-
Coupling: Drain the DMF from the resin and add the activated Fmoc-D-phenylalanine solution. Agitate the mixture at room temperature for 2-4 hours.[10]
-
Washing: Drain the reaction mixture and thoroughly wash the resin with DMF (3 times), Dichloromethane (DCM) (3 times), and DMF (3 times) to remove excess reagents and byproducts.[10]
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction.[8]
Protocol 2: Quantification of Racemization using Chiral HPLC
This protocol provides a general guideline for analyzing the enantiomeric purity of the synthesized peptide after hydrolysis.
Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral stationary phase column (e.g., Astec® CHIROBIOTIC® T or equivalent).[1]
-
6 M HCl for hydrolysis.
-
HPLC-grade solvents (e.g., methanol (B129727), acetic acid, triethylamine).[1]
Procedure:
-
Peptide Hydrolysis:
-
Sample Preparation:
-
Chiral HPLC Analysis:
-
Mobile Phase Preparation: Prepare a mobile phase suitable for your chiral column. For a teicoplanin-based column, a mobile phase of 100% HPLC grade methanol with 0.1% acetic acid and 0.1% triethylamine (B128534) can be effective.[1] Degas the mobile phase before use.[1]
-
Analysis: Inject the sample onto the chiral HPLC column. The D- and L-enantiomers of phenylalanine will be separated.
-
Quantification: Integrate the peak areas for the D- and L-phenylalanine peaks to determine the percentage of racemization.
-
Mandatory Visualizations
Here are the diagrams illustrating key processes and workflows related to minimizing racemization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Incomplete Coupling of Gly-Gly Dipeptide Sequences
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering challenges with the incomplete coupling of Gly-Gly dipeptide sequences during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of incomplete coupling when synthesizing Gly-Gly sequences?
Incomplete coupling of Gly-Gly sequences is often attributed to the following factors:
-
Peptide Aggregation: As the peptide chain elongates, it can fold into secondary structures, such as β-sheets, and aggregate on the resin. This is particularly common with sequences containing multiple glycine (B1666218) residues. Aggregation hinders the access of reagents to the reactive sites, leading to inefficient coupling and deprotection steps.
-
Steric Hindrance: While glycine itself is not sterically hindered, the growing peptide chain attached to the solid support can create a crowded environment, making it difficult for the incoming activated amino acid to reach the N-terminal amine of the resin-bound peptide.
-
Inadequate Activation or Coupling Time: The activation of the incoming amino acid may be insufficient, or the coupling reaction time may not be long enough to ensure complete reaction, especially in the presence of aggregation.
Q2: How can I detect incomplete coupling of a Gly-Gly sequence?
Monitoring the completeness of each coupling step is crucial for successful peptide synthesis. The most common method is the Kaiser Test (Ninhydrin Test) .
-
A positive Kaiser test (indicated by blue beads) after a coupling step signifies the presence of free primary amines on the resin, indicating that the coupling was incomplete.
-
A negative Kaiser test (colorless or yellowish beads) suggests that the coupling reaction has gone to completion.
For sequences ending in a secondary amine like proline, the Kaiser test is not reliable. In such cases, alternative tests like the Isatin Test or the Chloranil Test can be used.
Q3: What immediate actions can I take if I detect incomplete Gly-Gly coupling?
If an incomplete coupling is detected, the following steps can be taken:
-
Double Coupling: Immediately repeat the coupling step with a fresh solution of the activated amino acid. This is a common and often effective strategy to drive the reaction to completion.
-
Capping: To prevent the unreacted N-terminal amines from participating in subsequent coupling steps and forming deletion sequences, they can be "capped" by acetylation. This is typically done using a solution of acetic anhydride (B1165640) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).
Troubleshooting Guide
Issue: Persistent Incomplete Gly-Gly Coupling Despite Double Coupling
If double coupling does not resolve the issue, more advanced strategies may be necessary. The following table summarizes potential solutions:
| Solution | Description |
| Increase Reagent Concentration | Increasing the concentration of the amino acid and coupling reagent solutions (e.g., from 0.2 M to 0.5 M) can enhance the probability of successful molecular interactions and improve coupling efficiency, particularly for longer or aggregation-prone peptides. |
| Use Stronger Coupling Reagents | For difficult couplings, switching to more potent activating reagents can be beneficial. Reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are known for their high reactivity and efficiency. |
| Incorporate Backbone Protection | The use of a 2,4-dimethoxybenzyl (Dmb) protected glycine derivative, such as Fmoc-Gly-(Dmb)Gly-OH, can disrupt the formation of interchain hydrogen bonds that lead to aggregation. The Dmb group is introduced on the amide nitrogen and is cleaved during the final trifluoroacetic acid (TFA) cleavage step, yielding the native peptide sequence. |
| Employ Chaotropic Salts | Adding chaotropic salts like lithium chloride (LiCl) or potassium thiocyanate (B1210189) (KSCN) to the coupling mixture can help to disrupt secondary structures and improve the solvation of the peptide-resin, thereby enhancing reagent accessibility. |
| Elevate Reaction Temperature | Performing the coupling reaction at an elevated temperature (e.g., 35-50°C) can help to disrupt aggregates and increase the reaction rate. This approach should be used with caution as it can also increase the risk of side reactions like racemization. |
| Change the Synthesis Strategy | For particularly challenging sequences, switching from Fmoc-based chemistry to t-Boc chemistry might be beneficial. The smaller size of the t-Boc protecting group can sometimes reduce steric hindrance and aggregation. Microwave-assisted peptide synthesis can also be an effective alternative as it can accelerate coupling reactions and reduce aggregation. |
Experimental Protocols
Protocol 1: Kaiser Test for Monitoring Coupling Completeness
Reagents:
-
Solution A: 5 g ninhydrin (B49086) in 100 mL ethanol (B145695)
-
Solution B: 80 g phenol (B47542) in 20 mL ethanol
-
Solution C: 2 mL of 0.001 M KCN in 98 mL pyridine
Procedure:
-
Collect a small sample of the peptide-resin (a few beads) in a small glass test tube.
-
Wash the resin beads with ethanol and then with pyridine.
-
Add 2-3 drops of each of Solution A, Solution B, and Solution C to the test tube.
-
Heat the test tube at 100°C for 5 minutes. 5
optimizing cleavage of peptides containing D-amino acids from resin
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the cleavage of peptides from solid-phase resins, with a special focus on peptides containing D-amino acids.
Frequently Asked Questions (FAQs)
Q1: Does the presence of D-amino acids in my peptide sequence require a special cleavage protocol?
Generally, the presence of D-amino acids does not necessitate a fundamentally different cleavage protocol. The core principles of cleaving the peptide from the resin and removing side-chain protecting groups with strong acids like trifluoroacetic acid (TFA) remain the same regardless of the stereochemistry of the amino acids. The primary factors determining the optimal cleavage strategy are the type of resin used, the specific amino acid composition (and their corresponding side-chain protecting groups), and the length of the peptide.
Q2: Are peptides containing D-amino acids more prone to specific side reactions during cleavage?
While the fundamental cleavage chemistry is unchanged, the incorporation of D-amino acids can influence the peptide's conformation and susceptibility to certain side reactions. The most relevant side reaction to consider is racemization, which is the conversion of a chiral amino acid to its opposite enantiomer. While racemization is more commonly a concern during the coupling steps of synthesis, harsh cleavage conditions or extended exposure to basic or acidic environments can potentially contribute to this issue, especially for sensitive residues.[1][2] Other common side reactions, such as oxidation of methionine or aspartimide formation, are primarily dependent on the specific amino acid residue and not its stereochemistry.[3]
Q3: How can I minimize racemization during the cleavage of my D-amino acid-containing peptide?
To minimize racemization during cleavage:
-
Use optimized cleavage cocktails: Employing well-defined cleavage cocktails with appropriate scavengers can help to quench reactive species that might promote side reactions.[4]
-
Limit cleavage time: Adhere to the recommended cleavage time for your specific resin and protecting groups. Prolonged exposure to strong acid is generally not beneficial and can increase the likelihood of side reactions.
-
Maintain appropriate temperatures: Perform the cleavage at room temperature unless a specific protocol advises otherwise. Elevated temperatures can increase the rate of side reactions.[5]
Q4: What are the most critical factors for achieving high cleavage efficiency?
High cleavage efficiency is dependent on several factors:
-
Proper resin washing and drying: Before cleavage, the resin must be thoroughly washed to remove any residual solvents or reagents from the synthesis, such as dimethylformamide (DMF), which can interfere with the acidic cleavage. The resin should also be dried.
-
Choice of cleavage cocktail: The composition of the cleavage cocktail, particularly the scavengers, must be appropriate for the amino acids in your peptide sequence.[4]
-
Sufficient reagent volume: Ensure you use a sufficient volume of the cleavage cocktail to allow for proper swelling of the resin and complete reaction.
-
Adequate reaction time: While excessive time should be avoided, insufficient time will lead to incomplete cleavage and lower yields. A typical cleavage time is 2-4 hours.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Peptide Yield | 1. Incomplete cleavage from the resin. 2. Peptide precipitation was incomplete. 3. The peptide is highly hydrophobic and soluble in the precipitation solvent (e.g., ether). 4. Re-attachment of the peptide to the resin. | 1. Extend the cleavage time or repeat the cleavage step with fresh reagent. 2. Ensure the precipitation solvent is sufficiently cold and allow for adequate precipitation time (e.g., overnight at 4°C). 3. Try a different precipitation solvent or reduce the volume of TFA before precipitation. 4. Use appropriate scavengers in the cleavage cocktail, especially for peptides containing Trp, Met, or Cys. |
| Presence of Unexpected Peaks in HPLC/MS Analysis | 1. Incomplete removal of side-chain protecting groups. 2. Formation of side products (e.g., oxidation, aspartimide formation, racemization). 3. Alkylation of sensitive residues (Trp, Met, Cys, Tyr) by carbocations generated during cleavage. | 1. Increase the cleavage time or use a stronger cleavage cocktail. 2. Optimize the cleavage cocktail with appropriate scavengers and consider milder cleavage conditions if possible. For racemization concerns, analyze the product using chiral chromatography. 3. Ensure the use of effective scavengers like triisopropylsilane (B1312306) (TIS), water, and 1,2-ethanedithiol (B43112) (EDT) in your cleavage cocktail.[4] |
| Peptide Fails to Precipitate | 1. The peptide is too soluble in the ether/TFA mixture. 2. The peptide concentration is too low. 3. The peptide is very short or has a high charge density. | 1. Reduce the volume of TFA by rotary evaporation or under a stream of nitrogen before adding cold ether. 2. Concentrate the TFA solution before precipitation. 3. Lyophilize the entire cleavage mixture (after filtering off the resin) if the peptide is known to be highly soluble. |
| Discoloration of the Cleavage Mixture | 1. Presence of certain amino acids like Tryptophan. 2. Degradation of scavengers or peptide. | 1. This is often normal for Trp-containing peptides. 2. Ensure you are using fresh, high-quality reagents for your cleavage cocktail. |
Data Summary
Table 1: Common Cleavage Cocktails for Fmoc-Based Solid-Phase Peptide Synthesis
| Reagent Cocktail | Composition (v/v) | Target Peptides and Remarks |
| Standard TFA/TIS/H₂O | 95% TFA, 2.5% TIS, 2.5% H₂O | Suitable for most peptides without sensitive residues. TIS acts as a carbocation scavenger. |
| Reagent K [4] | 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT | A robust cocktail for peptides containing multiple sensitive residues like Arg(Pmc/Mtr), Cys, Met, and Trp. The combination of scavengers provides broad protection against various side reactions.[4] |
| TFA/EDT/TIS/H₂O | 94% TFA, 2.5% EDT, 1% TIS, 2.5% H₂O | Good for peptides containing Cysteine to prevent disulfide bond formation and other side reactions. |
| TFA/DCM (for protected fragments) | 1-2% TFA in Dichloromethane (B109758) (DCM) | Used for cleaving peptides from highly acid-labile resins (e.g., 2-chlorotrityl) while keeping side-chain protecting groups intact. |
Note: The exact composition of cleavage cocktails can be adjusted based on the specific peptide sequence and the protecting groups used.
Experimental Protocols
Protocol 1: Standard TFA Cleavage of a Peptide from Wang Resin
This protocol is a general procedure for cleaving a peptide with a standard composition from Wang resin.
1. Resin Preparation: a. Place the dried peptidyl-resin (e.g., 100 mg) in a reaction vessel. b. Wash the resin with dichloromethane (DCM) (3 x 5 mL) to swell it. c. Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 30 minutes.
2. Cleavage Cocktail Preparation: a. In a fume hood, prepare the cleavage cocktail by combining Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), and deionized water in a 95:2.5:2.5 (v/v/v) ratio. For 100 mg of resin, prepare approximately 2 mL of the cocktail. b. Caution: TFA is highly corrosive. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
3. Cleavage Reaction: a. Add the freshly prepared cleavage cocktail to the resin. b. Gently agitate the mixture at room temperature for 2-3 hours.
4. Peptide Isolation: a. Filter the cleavage mixture to separate the resin from the peptide-containing solution. b. Wash the resin with a small amount of fresh TFA (2 x 0.5 mL) and combine the filtrates. c. In a separate centrifuge tube, add cold diethyl ether (approximately 10 times the volume of the TFA filtrate). d. Slowly add the TFA filtrate to the cold ether while gently vortexing to precipitate the peptide. e. Place the tube at -20°C for at least 1 hour to maximize precipitation. f. Centrifuge the suspension to pellet the peptide. g. Decant the ether and wash the peptide pellet with cold ether twice more. h. Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Visualizations
Diagram 1: General Workflow for Peptide Cleavage and Isolation
Caption: A flowchart illustrating the standard procedure for cleaving a synthetic peptide from the solid support.
Diagram 2: Troubleshooting Logic for Low Peptide Cleavage Yield
Caption: A decision tree to diagnose and resolve common causes of low peptide yield after cleavage.
References
Technical Support Center: The Impact of D-Phenylalanine on Peptide Structure and Aggregation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the incorporation of D-Phenylalanine (D-Phe) into peptides. The content addresses common experimental challenges related to peptide secondary structure and aggregation.
Frequently Asked Questions (FAQs)
General Concepts & Design
Q1: How does substituting an L-amino acid with D-Phenylalanine affect a peptide's secondary structure?
A1: Incorporating a D-amino acid like D-Phe into a peptide sequence fundamentally alters its backbone conformation.[1] This is because D-amino acids have the opposite stereochemistry to their L-counterparts. The specific impact depends on the context:
-
Disruption of L-Structures: It can disrupt canonical right-handed α-helices and β-sheets that are characteristic of L-amino acid peptides.[2]
-
Induction of New Structures: D-Phe can induce novel secondary structures, such as β-turns (particularly Type II β-turns), or promote the formation of unique helical structures like left-handed helices.[2][3][4]
-
Chirality Inversion: A peptide composed entirely of D-amino acids will typically adopt a secondary structure that is a mirror image of its L-counterpart. This is readily observable in circular dichroism (CD) spectroscopy, where the spectrum of the D-peptide will be an inverted image of the L-peptide's spectrum.[5]
Q2: Can the inclusion of D-Phe increase or decrease the aggregation propensity of a peptide?
A2: The effect of D-Phe on aggregation is not straightforward and can be context-dependent; it can either inhibit or promote aggregation.
-
Inhibition: By disrupting the secondary structures that lead to the formation of β-sheet-rich amyloid fibrils, D-Phe can prevent or slow down aggregation.[1]
-
Promotion: In some cases, the altered backbone conformation can facilitate unique intermolecular packing arrangements, leading to self-assembly and aggregation, sometimes into distinct morphologies like nanotubes.[1][6]
-
Protease Resistance: A significant advantage of using D-peptides is their resistance to degradation by proteases, which typically recognize L-amino acid sequences.[5] This makes them attractive for in vivo applications.
Experimental & Troubleshooting
Q3: My D-Phe-containing peptide is showing poor solubility and aggregation immediately upon dissolution. What can I do?
A3: This is a common issue, especially with hydrophobic peptides. Aggregation can occur when preparing stock solutions or diluting the peptide into aqueous buffers.[1] The following troubleshooting workflow can help address solubility and aggregation issues.
}
Caption: Troubleshooting workflow for D-Phe peptide solubility and aggregation.
Q4: I'm struggling with peptide aggregation during solid-phase peptide synthesis (SPPS). Can D-Phe contribute to this?
A4: Yes, aggregation on-resin can be a significant issue. While D-amino acids can sometimes disrupt aggregation, certain sequences can still self-associate via hydrogen bonding.[7] If you suspect on-resin aggregation, consider the strategies outlined in the table below.
| Issue | Potential Cause | Recommended Solution(s) |
| Incomplete Coupling/Deprotection | Inter-chain hydrogen bonding on the resin leads to peptide aggregation, making sites inaccessible.[7] | Solvent Choice: Switch to more polar solvents like N-methylpyrrolidone (NMP) or add dimethyl sulfoxide (B87167) (DMSO) to improve solvation.[1][8] |
| Higher Temperature: Perform coupling reactions at a higher temperature (e.g., 50-75°C) to disrupt hydrogen bonds.[1] | ||
| Chaotropic Salts: Add salts like LiCl to the coupling mixture to disrupt secondary structures.[1][8] | ||
| Backbone Protection: Incorporate backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) on specific residues to prevent hydrogen bonding.[7] | ||
| Low-Loading Resin: Re-synthesize the peptide on a resin with lower substitution to increase the distance between peptide chains.[9] |
Q5: The Circular Dichroism (CD) spectrum of my peptide with a single D-Phe substitution is difficult to interpret. What does it mean?
A5: A single D-Phe substitution in an L-peptide creates a diastereomer, and the resulting CD spectrum is not a simple combination of the parent L-peptide and a mirror image. The D-residue acts as a significant local conformational constraint. Interpretation often requires comparison with control peptides and can be aided by computational modeling.[3] The table below summarizes typical CD signals for common secondary structures. A D-amino acid will perturb these signals.
| Secondary Structure | Minimum Wavelength(s) (nm) | Maximum Wavelength(s) (nm) |
| α-Helix (Right-handed) | ~222, ~208 | ~192 |
| β-Sheet | ~218 | ~195 |
| β-Turn | Varies significantly based on turn type | Varies |
| Random Coil | ~195 | - |
| α-Helix (Left-handed) | ~192 | ~222, ~208 |
Note: A left-handed helix, which can be induced by D-amino acids, will show an inverted spectrum compared to a right-handed helix.[5]
Experimental Protocols & Workflows
A systematic approach is crucial for studying the impact of D-Phe on peptide behavior. The following workflow outlines a typical experimental progression.
}
Caption: A standard experimental workflow for studying peptide aggregation.
Protocol 1: Secondary Structure Analysis by Circular Dichroism (CD) Spectroscopy
Objective: To determine the secondary structure content of the D-Phe-containing peptide in solution.[4]
Methodology:
-
Sample Preparation:
-
Dissolve the lyophilized peptide in an appropriate buffer (e.g., 10 mM sodium phosphate, pH 7.4). The final peptide concentration should typically be between 0.1-0.2 mg/mL.
-
Ensure the buffer has low absorbance in the far-UV region (below 250 nm). Avoid high concentrations of chloride.
-
Filter the solution through a 0.22 µm syringe filter to remove any pre-existing aggregates.[1]
-
-
Instrument Setup:
-
Use a quartz cuvette with a short path length (e.g., 1 mm).
-
Calibrate the instrument and purge with nitrogen gas.
-
Set the measurement parameters:
-
Wavelength Range: 190-260 nm
-
Data Pitch: 0.5-1.0 nm
-
Scan Speed: 50 nm/min
-
Accumulations: 3-5 scans
-
-
-
Data Acquisition:
-
Record a baseline spectrum of the buffer alone.
-
Record the spectrum of the peptide solution.
-
-
Data Analysis:
-
Subtract the buffer baseline from the peptide spectrum.
-
Convert the raw data (ellipticity in millidegrees) to Mean Residue Ellipticity (MRE) using the peptide concentration, number of residues, and cuvette path length.
-
Analyze the resulting spectrum to estimate the percentage of α-helix, β-sheet, and random coil using deconvolution software.
-
Protocol 2: Monitoring Aggregation Kinetics with Thioflavin T (ThT) Assay
Objective: To monitor the formation of β-sheet-rich amyloid-like fibrils over time.[10][11]
Methodology:
-
Reagent Preparation:
-
ThT Stock Solution: Prepare a 1-5 mM ThT stock solution in water. Store protected from light.[1][10]
-
Peptide Solution: Prepare the D-Phe peptide solution in the desired aggregation buffer (e.g., PBS, pH 7.4). The concentration will depend on the peptide's aggregation propensity (typically 10-100 µM).
-
-
Assay Setup (96-Well Plate):
-
Use a black, clear-bottom 96-well plate to minimize background fluorescence.[12]
-
In each well, add the peptide solution and ThT to final concentrations of ~20-25 µM for ThT and the desired concentration for the peptide.[12]
-
Include controls: buffer with ThT only (blank) and a non-aggregating peptide control if available.
-
Seal the plate to prevent evaporation.
-
-
Measurement:
-
Place the plate in a fluorescence plate reader.
-
Set the parameters:
-
Monitor fluorescence intensity over time (e.g., every 10-15 minutes for several hours or days).
-
-
Data Analysis:
-
Subtract the blank reading from all samples.
-
Plot the fluorescence intensity versus time to generate aggregation kinetics curves.
-
Protocol 3: Morphological Analysis by Transmission Electron Microscopy (TEM)
Objective: To visualize the morphology of the peptide aggregates formed.[13]
Methodology:
-
Sample Preparation:
-
Take an aliquot from the ThT assay at a time point where significant aggregation is observed (e.g., the plateau phase).
-
-
Grid Preparation:
-
Place a 300-400 mesh copper grid coated with a formvar-carbon film on a piece of parafilm.
-
-
Sample Adsorption:
-
Apply 5-10 µL of the peptide aggregate solution onto the grid and allow it to adsorb for 1-5 minutes.
-
-
Washing & Staining (Negative Stain):
-
Wick away the excess sample solution with filter paper.
-
Wash the grid by briefly floating it on a drop of deionized water (repeat 2-3 times).
-
Apply a drop of a negative stain solution (e.g., 2% uranyl acetate (B1210297) or phosphotungstic acid) to the grid for 30-60 seconds.
-
Wick away the excess stain and allow the grid to air dry completely.
-
-
Imaging:
References
- 1. benchchem.com [benchchem.com]
- 2. d-amino acid-containing peptides: Topics by Science.gov [science.gov]
- 3. Vibrational circular dichroism of d-amino acid-containing peptide NdWFamide in the crystal form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Thermal and chemical stability of diphenylalanine peptide nanotubes: implications for nanotechnological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. Thioflavin T spectroscopic assay [assay-protocol.com]
- 11. tandfonline.com [tandfonline.com]
- 12. mdpi.com [mdpi.com]
- 13. Preparation and characterization of peptide aggregations and their Au- labeled complex by transmission electron microscopy | Semantic Scholar [semanticscholar.org]
- 14. mdpi.com [mdpi.com]
- 15. biorxiv.org [biorxiv.org]
Technical Support Center: Purification of Peptides with D-Amino Acids
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) related to the purification of synthetic peptides containing D-amino acids.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in purifying peptides containing D-amino acids?
The main difficulty in purifying peptides containing D-amino acids lies in separating the desired peptide from its diastereomers. Diastereomers are stereoisomers that are not mirror images of each other and can be formed during peptide synthesis through epimerization or racemization.[1][2] These impurities have the same mass and amino acid composition as the target peptide, and often exhibit very similar physicochemical properties, making their separation by standard chromatographic techniques challenging.[1][2]
Q2: Why can't I separate my D-amino acid-containing peptide from impurities using standard Reversed-Phase HPLC (RP-HPLC)?
While RP-HPLC is the most common method for peptide purification, separating diastereomers can be difficult due to their similar hydrophobicity.[3][4][5] If you are observing a single peak or poor resolution, it could be due to several factors:
-
Co-elution: The diastereomers may have nearly identical retention times under your current conditions.
-
Inadequate Resolution: The column and mobile phase conditions may not be optimized to resolve the subtle structural differences between the diastereomers.
-
Peptide Aggregation: The peptide may be aggregating, leading to broad or misshapen peaks that obscure separation.[3][6]
Q3: What are the key parameters to optimize in RP-HPLC for better separation of diastereomeric peptides?
Optimizing your RP-HPLC method is crucial for resolving diastereomeric impurities. Consider adjusting the following parameters:
-
Gradient: Employ a shallow (slow) gradient of the organic mobile phase (e.g., acetonitrile).[4] This increases the interaction time with the stationary phase and can improve resolution.
-
Temperature: Temperature can affect the peptide's secondary structure and its interaction with the column.[7] Experiment with different temperatures (e.g., 30°C and 65°C) to see if it improves separation.[7]
-
Mobile Phase Additives: While trifluoroacetic acid (TFA) is standard, altering the ion-pairing agent or the pH of the mobile phase can sometimes enhance separation.[2][4]
-
Stationary Phase: The choice of C8 or C18 columns can influence selectivity.[7] If one doesn't work, try the other.
Q4: When should I consider using a chiral stationary phase (CSP) for purification?
If optimizing achiral RP-HPLC conditions fails to provide adequate separation, a chiral stationary phase (CSP) is the next logical step.[4][8] Chiral chromatography is specifically designed to separate stereoisomers based on their differential interactions with the chiral selector on the stationary phase.[9][10] Crown ether-based and macrocyclic glycopeptide CSPs have shown success in separating peptides and amino acids with D-isomers.[9][10][11][12]
Q5: My peptide containing a D-amino acid is poorly soluble. How can I purify it?
Poor solubility is a common issue, especially with hydrophobic peptides or those with protecting groups like Z-groups.[13] This can lead to aggregation and difficulties during purification.[3]
-
Initial Dissolution: Try dissolving the crude peptide in a small amount of a strong organic solvent like dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), or hexafluoroisopropanol (HFIP) before diluting it with the initial mobile phase.[6]
-
Mobile Phase Modifiers: Increasing the organic content in the mobile phase can help maintain solubility.[6]
-
Low Concentration: Injecting more dilute solutions can minimize concentration-dependent aggregation.[6]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the purification of peptides with D-amino acids.
| Problem ID | Symptom | Potential Cause(s) | Suggested Solution(s) |
| PUR-01 | A single, broad, or asymmetric peak is observed in the RP-HPLC chromatogram. | Co-elution of diastereomers. Peptide aggregation. | 1. Optimize Gradient: Decrease the gradient slope (e.g., 0.5% acetonitrile/min).2. Change Temperature: Run the purification at a different temperature (e.g., increase from 30°C to 65°C) to alter peptide conformation.[7]3. Switch Column: If using a C18 column, try a C8, or vice versa.[7]4. Consider Chiral HPLC: If optimization fails, use a column with a chiral stationary phase.[8][10] |
| PUR-02 | The crude peptide is insoluble in the initial mobile phase (e.g., water with 0.1% TFA). | High hydrophobicity of the peptide, potentially exacerbated by the D-amino acid or protecting groups. | 1. Use Organic Solvents for Dissolution: Dissolve the crude peptide in a minimal amount of DMSO or DMF before diluting with the aqueous mobile phase.2. Test Different Solvents: Experiment with other solvents like hexafluoroisopropanol (HFIP) for highly aggregation-prone peptides. |
| PUR-03 | Mass spectrometry analysis of the "pure" peak shows the correct mass, but subsequent analysis reveals the presence of diastereomers. | The purification method did not resolve the diastereomeric impurities. | 1. Re-purify with Optimized Conditions: Use the suggestions from PUR-01.2. Employ Orthogonal Methods: Use a different separation technique for analysis and purification (e.g., purify with RP-HPLC and analyze with chiral HPLC or capillary electrophoresis).[2] |
| PUR-04 | The peptide does not bind to the RP-HPLC column. | The initial mobile phase is not polar enough, or the peptide is extremely hydrophobic and has precipitated before loading. | 1. Decrease Initial Organic Solvent: Ensure the starting percentage of organic solvent in the mobile phase is low (e.g., 5% acetonitrile).2. Ensure Complete Dissolution: Confirm the peptide is fully dissolved in the injection solvent, using organic solvents as needed (see PUR-02).[6] |
Data Summary
Comparison of Analytical Methods for Diastereomer Differentiation
| Method | Principle | Resolution | Advantages | Limitations | Reference(s) |
| Reversed-Phase HPLC (RP-HPLC) | Differential partitioning based on hydrophobicity. | Variable | Well-established, readily available. | May not resolve closely related diastereomers.[4] | [7] |
| Chiral HPLC | Differential interaction with a chiral stationary phase. | High | Direct separation of stereoisomers, high resolution. | Requires specialized, more expensive columns. | [8][9][10] |
| Capillary Electrophoresis (CE) | Separation based on charge and hydrodynamic radius in an electric field. | High | High resolving power, especially for polar compounds. | Less common than HPLC for preparative scale. | [2] |
| LC-Mass Spectrometry (LC-MS) | Separation by LC followed by mass detection. | Dependent on LC | High sensitivity and selectivity for identification. | MS alone cannot differentiate isomers of the same mass.[14][15][16] | [8] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Differentiation based on distinct chemical shifts in a magnetic field. | N/A (for separation) | Provides detailed structural information, non-destructive. | Lower sensitivity compared to other methods, complex spectra for large peptides. | [8] |
Detailed Experimental Protocols
Protocol 1: General RP-HPLC Purification of a Peptide with a D-amino Acid
This protocol provides a starting point for the purification of a peptide containing a D-amino acid. Optimization will be required based on the specific peptide's properties.
-
Sample Preparation:
-
Dissolve the crude lyophilized peptide in a minimal volume of a suitable solvent. For hydrophobic peptides, start with DMSO or DMF.[6]
-
Once dissolved, dilute the sample with the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA).
-
Filter the sample through a 0.22 µm syringe filter before injection.[8]
-
-
Chromatographic Conditions:
-
LC System: A preparative or semi-preparative HPLC system.
-
Column: A C8 or C18 reversed-phase column (e.g., 250 x 9.4 mm I.D., 5-µm particle size).[7]
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 60 minutes. This is a starting point and should be optimized.
-
Flow Rate: 2-4 mL/min for a semi-preparative column.[7]
-
Detection: UV absorbance at 210-220 nm.[17]
-
Temperature: Start at room temperature or 30°C.[7]
-
-
Purification and Analysis:
-
Inject the prepared sample onto the equilibrated column.
-
Collect fractions corresponding to the peaks in the chromatogram.
-
Analyze the purity of each fraction using analytical RP-HPLC and mass spectrometry.
-
Pool the fractions containing the pure target peptide.
-
Lyophilize the pooled fractions to obtain the purified peptide as a powder.
-
Visualizations
Troubleshooting Workflow for D-Amino Acid Peptide Purification
Caption: Troubleshooting workflow for purifying peptides with D-amino acids.
Decision Tree for Purification Method Selection
Caption: Decision tree for selecting a purification method for D-amino acid peptides.
References
- 1. Advances in Therapeutic Peptides Separation and Purification [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 6. benchchem.com [benchchem.com]
- 7. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Evaluation of endogenous peptide stereochemistry using liquid chromatography-mass spectrometry-based spiking experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Seeing the Invisibles: Detection of Peptide Enantiomers, Diastereomers, and Isobaric Ring Formation in Lanthipeptides Using Nanopores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. bachem.com [bachem.com]
Validation & Comparative
A Comparative Guide to HPLC Purification of Peptides Containing Gly-Gly-D-Phe
For researchers, scientists, and professionals in drug development, the purity of synthetic peptides is paramount for accurate and reproducible results. The tripeptide Gly-Gly-D-Phe, a common motif in various research applications, presents a moderate purification challenge due to its relatively low molecular weight and the hydrophobicity imparted by the D-Phenylalanine residue. This guide provides an objective comparison of different High-Performance Liquid Chromatography (HPLC) strategies for the purification of peptides containing the Gly-Gly-D-Phe sequence, supported by illustrative experimental data and detailed protocols.
Principles of Reversed-Phase HPLC for Peptide Purification
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard and most effective method for purifying synthetic peptides.[1][2][3] This technique separates molecules based on their hydrophobicity.[3] The crude peptide mixture, a result of solid-phase peptide synthesis (SPPS), contains the target peptide along with impurities such as deletion sequences, truncated peptides, and by-products from the synthesis and cleavage process.[1][3]
In RP-HPLC, the stationary phase is non-polar (hydrophobic), typically composed of silica (B1680970) particles chemically modified with alkyl chains (e.g., C18, C8, or C4).[3] The mobile phase is a polar solvent system, usually a mixture of water and an organic solvent like acetonitrile (B52724) (ACN), containing an ion-pairing agent such as trifluoroacetic acid (TFA).[3][4] Peptides are loaded onto the column in a highly aqueous mobile phase and bind to the hydrophobic stationary phase. A gradually increasing concentration of the organic solvent is then applied, causing the peptides to elute in order of increasing hydrophobicity.[3] More hydrophobic peptides interact more strongly with the stationary phase and require a higher concentration of organic solvent to elute.[3]
Comparison of HPLC Columns for Gly-Gly-D-Phe Purification
The choice of stationary phase is critical for achieving optimal separation. For a small peptide like Gly-Gly-D-Phe, the selection of column chemistry can significantly impact resolution and purity. The most common reversed-phase columns are C18, C8, and Phenyl-Hexyl.
| Column Chemistry | Principle of Separation | Advantages for Gly-Gly-D-Phe | Disadvantages for Gly-Gly-D-Phe |
| C18 (Octadecyl) | Strong hydrophobic interactions.[1][2] | High retention and good resolution for hydrophobic peptides.[5] | Potential for overly strong retention, leading to broader peaks and the need for higher organic solvent concentrations. |
| C8 (Octyl) | Moderate hydrophobic interactions. | Good balance of retention and elution, often providing sharper peaks for small peptides compared to C18. | May provide insufficient retention and resolution if impurities are very similar in hydrophobicity to the target peptide. |
| Phenyl-Hexyl | π-π interactions with aromatic residues, in addition to hydrophobic interactions.[6] | Enhanced selectivity for aromatic-containing peptides like Gly-Gly-D-Phe due to the phenyl ring of D-Phe.[6] | Can exhibit different elution orders compared to C18 or C8, which may require more method development.[6] |
Comparison of Mobile Phase Additives
Mobile phase additives, or ion-pairing agents, are crucial for achieving sharp, symmetrical peaks in peptide separations.[7] They work by forming ion pairs with charged groups on the peptide, neutralizing their charge and reducing unwanted interactions with the silica stationary phase.[8]
| Mobile Phase Additive | Chemical Property | Impact on Gly-Gly-D-Phe Purification | Mass Spectrometry (MS) Compatibility |
| Trifluoroacetic Acid (TFA) | Strong, hydrophobic acid.[9] | Excellent ion-pairing agent, leading to sharp peaks and high resolution.[7][8] | Poor. Causes ion suppression in the MS source, making it difficult to detect the peptide.[7][9] |
| Formic Acid (FA) | Weaker ion-pairing modifier.[9] | Generally results in broader peaks and lower resolution compared to TFA.[8][9] | Excellent. Volatile and does not cause significant ion suppression.[7][9] |
| Difluoroacetic Acid (DFA) | Intermediate acidity and hydrophobicity between TFA and FA.[9] | Offers a good compromise between the high resolution of TFA and the MS compatibility of FA.[9] | Good. Less ion suppression than TFA.[7][9] |
Experimental Protocols
Below are detailed protocols for the purification of a crude peptide containing the Gly-Gly-D-Phe sequence.
Protocol 1: Standard Purification using C18 Column and TFA-based Mobile Phase
This protocol is a standard starting point for achieving high purity when MS analysis is not immediately required post-purification.
1. Sample Preparation:
-
Dissolve the crude lyophilized peptide in Mobile Phase A to a concentration of 10-20 mg/mL.[10]
-
Sonicate briefly to aid dissolution.
-
Filter the sample through a 0.45 µm syringe filter before injection.
2. HPLC Conditions:
-
Column: C18, 5 µm particle size, 100 Å pore size, 4.6 x 250 mm
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: 5% to 65% B over 30 minutes
-
Flow Rate: 1 mL/min
-
Detection: UV at 220 nm[1]
-
Column Temperature: 30°C
3. Fraction Collection and Analysis:
-
Collect fractions of 1-2 mL across the main peak.
-
Analyze the purity of each fraction by analytical HPLC.
-
Pool the fractions with the desired purity (>98%).
4. Post-Purification Processing:
Protocol 2: Optimized Purification for MS-Compatibility using Phenyl-Hexyl Column and FA-based Mobile Phase
This protocol is designed for situations where the purified peptide will be directly analyzed by mass spectrometry.
1. Sample Preparation:
-
Follow the same procedure as in Protocol 1, but use Mobile Phase A with formic acid.
2. HPLC Conditions:
-
Column: Phenyl-Hexyl, 3.5 µm particle size, 130 Å pore size, 4.6 x 150 mm
-
Mobile Phase A: 0.1% Formic Acid in water
-
Mobile Phase B: 0.1% Formic Acid in acetonitrile
-
Gradient: 10% to 50% B over 25 minutes
-
Flow Rate: 1 mL/min
-
Detection: UV at 220 nm and online ESI-MS
-
Column Temperature: 40°C
3. Fraction Collection and Analysis:
-
Collect fractions based on the UV chromatogram and the real-time MS data for the target peptide's mass.
-
Confirm the purity and identity of the collected fractions by analytical LC-MS.
4. Post-Purification Processing:
-
Lyophilize the pure fractions.
Visualizing the Workflow and Logic
To better illustrate the processes and decisions involved in peptide purification, the following diagrams are provided.
Caption: A generalized workflow for the HPLC purification of synthetic peptides.
Caption: A logical diagram illustrating the decision-making process for selecting HPLC purification parameters.
References
- 1. bachem.com [bachem.com]
- 2. Purification of naturally occurring peptides by reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. biotage.com [biotage.com]
- 6. A Comparison of Superficially Porous Particle-based Column Chemistries for Peptide Mapping [sigmaaldrich.com]
- 7. waters.com [waters.com]
- 8. researchgate.net [researchgate.net]
- 9. lcms.cz [lcms.cz]
- 10. benchchem.com [benchchem.com]
A Researcher's Guide to Detecting Racemization in Synthetic Peptides: A Comparative Analysis of Analytical Methods
The stereochemical integrity of synthetic peptides is a paramount concern for researchers, particularly in drug development, as the presence of D-amino acid impurities can significantly alter a peptide's efficacy, safety, and stability. Racemization, the conversion of an L-amino acid to its D-enantiomer, can occur at various stages of peptide synthesis and storage. Consequently, robust and sensitive analytical methods are essential for the detection and quantification of these chiral impurities. This guide provides an objective comparison of the most commonly employed analytical techniques for detecting racemization, complete with experimental data and detailed protocols to aid researchers in selecting the optimal method for their specific needs.
Comparison of Analytical Methods
The choice of an analytical method for detecting peptide racemization hinges on several factors, including the required sensitivity, the need to identify the specific site of racemization, and the instrumentation available. The following table summarizes the key performance characteristics of the leading techniques.
| Analytical Method | Principle | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Resolution (Rs) | Key Advantages | Key Disadvantages |
| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction of enantiomers with a chiral stationary phase (CSP).[1] | 1.0–2.3 µg/mL[1] | 5.6–14.0 µg/mL[1] | >1.5 (typically 0.52 - 8.05)[1] | High resolution, well-established, good for quantification.[1] | May require derivatization, method development can be complex.[1] |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Separation of enantiomers by chiral LC coupled with sensitive and selective mass detection. | Can quantify impurities at 0.1% or lower.[1] | Quantifiable with high accuracy.[1] | Not applicable (based on signal separation). | High sensitivity and selectivity, can identify the site of racemization.[1] | Requires peptide hydrolysis, which can induce racemization. |
| Capillary Electrophoresis (CE) | Separation of charged molecules in a capillary based on their electrophoretic mobility in the presence of a chiral selector.[1] | 0.05% of the major compound.[2][3][4] | Quantifiable at low levels. | High efficiency separations. | High resolution, low sample consumption, fast analysis times.[1] | Lower loading capacity, can be less robust than HPLC.[1] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile, derivatized amino acid enantiomers on a chiral column followed by mass spectrometric detection.[5] | 3.2–446 nM[5] | 0.031–1.95 µM[5] | Baseline separation achievable.[5] | High sensitivity and resolution.[6] | Requires derivatization, which can be a source of racemization.[5] |
Experimental Workflows and Logical Relationships
The following diagrams illustrate the general workflows for analyzing racemization in synthetic peptides using different analytical techniques.
Caption: General workflow for analyzing racemization in synthetic peptides.
Caption: Decision tree for selecting a suitable analytical method.
Detailed Experimental Protocols
Chiral High-Performance Liquid Chromatography (HPLC)
This method directly separates the enantiomeric forms of the constituent amino acids after peptide hydrolysis using a chiral stationary phase (CSP).
Sample Preparation (Amino Acid Analysis after Hydrolysis):
-
Hydrolyze the peptide sample in 6N DCl in D₂O at 110°C for 24 hours. The use of deuterated reagents is crucial to correct for any racemization that may occur during the hydrolysis step by monitoring deuterium (B1214612) incorporation.[1]
-
Dry the hydrolysate under vacuum.
-
Reconstitute the amino acid mixture in a suitable solvent compatible with the mobile phase for injection.[1]
Chromatographic Conditions:
-
Column: A chiral stationary phase (CSP) column, such as one based on a macrocyclic glycopeptide (e.g., teicoplanin-based), cyclodextrin, or a zwitterionic ion-exchanger.[7][8][9][10]
-
Mobile Phase: The mobile phase composition is highly dependent on the CSP and the amino acids being analyzed. A common approach for macrocyclic glycopeptide columns is a polar organic or aqueous organic mobile phase.[7] For example, a gradient of acetonitrile (B52724) in an aqueous buffer (e.g., 0.1% formic acid) can be used.
-
Temperature: A controlled column temperature (e.g., 25°C) is essential for reproducible separations.[10]
-
Detection: UV detection at a wavelength where the amino acids absorb (e.g., 210-230 nm).[1]
Data Analysis:
-
Identify the peaks corresponding to the L- and D-forms based on the retention times of amino acid standards.
-
Quantify the amount of the D-isomer by comparing its peak area to the total peak area of both enantiomers.[1]
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
This powerful technique combines the separation capabilities of chiral HPLC with the high sensitivity and selectivity of mass spectrometry.
Sample Preparation:
-
Perform acid hydrolysis of the peptide sample using 6N DCl in D₂O as described in the chiral HPLC protocol to obtain the constituent amino acids.[1]
LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography system.
-
Column: A chiral column suitable for the separation of amino acid enantiomers.
-
Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile) in an aqueous buffer (e.g., 0.1% formic acid in water).
-
Mass Spectrometer: An electrospray ionization (ESI) mass spectrometer, often a tandem mass spectrometer (MS/MS) for higher selectivity.[1]
-
Ionization Mode: Positive ion mode is typically used for amino acids.[1]
-
Data Acquisition: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for high sensitivity and specificity.[1]
Data Analysis:
-
Extract the ion chromatograms for the specific m/z values of the L- and D- amino acids.
-
Quantify the D-amino acid content based on the peak area ratios.[1]
-
The location of racemization can be inferred by analyzing peptide fragments if a non-hydrolysis approach with enzymatic digestion is used.[1]
Capillary Electrophoresis (CE)
CE offers high-resolution separation of charged molecules, making it an excellent technique for analyzing amino acid enantiomers.
Sample Preparation:
-
Hydrolyze the peptide sample as described in the chiral HPLC protocol.
-
Dissolve the resulting amino acid mixture in the background electrolyte (BGE) or a compatible low-ionic-strength buffer.[1]
CE Conditions:
-
Capillary: A fused-silica capillary (e.g., 50 µm internal diameter, 50-70 cm total length).[1]
-
Background Electrolyte (BGE): A buffer solution (e.g., phosphate (B84403) or borate (B1201080) buffer) containing a chiral selector.[1]
-
Chiral Selector: Cyclodextrins (e.g., β-cyclodextrin, γ-cyclodextrin) or crown ethers are commonly used.[1][6][11]
-
Voltage: A high voltage (e.g., 15-30 kV) is applied across the capillary.[1]
-
Temperature: The capillary temperature is controlled to ensure reproducible migration times.[1]
-
Injection: Hydrodynamic or electrokinetic injection.[1]
-
Detection: UV detection is most common, typically at a low wavelength (e.g., 200-214 nm).[1]
Data Analysis:
-
The different enantiomers will migrate at different velocities, resulting in separate peaks in the electropherogram.
-
Identify and quantify the D-isomer based on the migration time and peak area relative to standards.
Gas Chromatography-Mass Spectrometry (GC-MS)
This highly sensitive method requires the derivatization of amino acids to make them volatile for GC analysis.
Sample Preparation and Derivatization:
-
Hydrolyze the peptide sample using 6N DCl in D₂O.
-
The resulting amino acids must be derivatized. A common two-step process involves:
-
Esterification: Reaction with an alcohol (e.g., isopropanol) in the presence of an acid catalyst to convert the carboxylic acid group to an ester.
-
Acylation: Reaction with an acylating agent (e.g., trifluoroacetic anhydride, pentafluoropropionic anhydride) to derivatize the amino group.[5]
-
It is crucial to use achiral derivatization reagents to avoid the formation of diastereomers that could complicate the analysis.
-
GC-MS Conditions:
-
Column: A chiral capillary column, such as one coated with a chiral stationary phase like Chirasil-Val.[12][13]
-
Carrier Gas: Helium or hydrogen.
-
Injector: Split/splitless or programmed temperature vaporizer (PTV).
-
Oven Temperature Program: A temperature gradient is used to elute the derivatized amino acids.
-
Mass Spectrometer: Operated in either full scan or selected ion monitoring (SIM) mode for higher sensitivity.[12]
Data Analysis:
-
Identify the peaks for the L- and D-enantiomers based on their retention times.
-
Quantify the D-isomer by comparing the peak area to that of the L-isomer. The use of stable-isotope labeled amino acids as internal standards can improve accuracy.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. Analyses of amino acids, Enantiomeric purity [cat-online.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. A Comparative Study of Enantioseparations of Nα-Fmoc Proteinogenic Amino Acids on Quinine-Based Zwitterionic and Anion Exchanger-Type Chiral Stationary Phases under Hydro-Organic Liquid and Subcritical Fluid Chromatographic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the LC-MS Analysis of Peptides with D-amino Acids
The incorporation of D-amino acids into peptides, once thought to be a rarity in higher organisms, is now recognized as a significant post-translational modification that impacts peptide structure, function, and stability.[1][2][3] These D-amino acid-containing peptides (DAACPs) are more resistant to enzymatic degradation, leading to enhanced biological activity and prolonged half-lives, making them attractive candidates for drug development.[1][4][5] However, the analysis of DAACPs presents a formidable challenge for researchers. Because the isomerization of an L-amino acid to a D-amino acid does not change the peptide's mass or chemical composition, it is invisible to standard mass spectrometry (MS)-based peptidomic approaches.[1][6][7]
This guide provides an objective comparison of modern Liquid Chromatography-Mass Spectrometry (LC-MS) techniques for the analysis of peptides containing D-amino acids. We will explore direct and indirect methods, delve into the power of tandem MS and ion mobility, and provide supporting experimental data and detailed protocols for researchers, scientists, and drug development professionals.
LC-MS Approaches for D-Amino Acid Peptide Analysis
LC-MS has emerged as the cornerstone for analyzing DAACPs by coupling the separation power of liquid chromatography with the sensitive detection and structural elucidation capabilities of mass spectrometry. The primary challenge is to resolve the diastereomers (peptides differing only in the chirality of one or more amino acids) before MS detection.
Comparison of Key LC-MS Methodologies
| Method | Principle | Advantages | Disadvantages |
| Direct Chiral LC-MS | Utilizes a chiral stationary phase (CSP) in the LC column to physically separate peptide diastereomers based on differential interactions.[8][9] | Direct analysis without derivatization; elution order can be reversed by switching column enantiomers (e.g., CR-I(+) to CR-I(-)).[8][9] | Requires specialized and often expensive chiral columns; method development can be complex; not all diastereomers may be resolved.[10] |
| Indirect LC-MS (Derivatization) | Peptides are hydrolyzed into constituent amino acids, which are then reacted with a chiral derivatizing agent (e.g., Marfey's reagent, FDAA) to form diastereomeric derivatives.[1][10] These derivatives are easily separated on standard reversed-phase (e.g., C18) columns.[1][11] | Robust and widely applicable; uses standard, non-chiral LC columns; excellent separation for many amino acid derivatives.[11] | Destroys the original peptide, losing positional information of the D-amino acid; hydrolysis can potentially induce racemization; requires extra sample preparation steps.[1][10] |
| Tandem MS (MS/MS) Differentiation | Diastereomeric peptides can produce different fragment ion intensities upon dissociation (e.g., CAD, ECD, HCD).[12][13][14] These differences in fragmentation patterns can be used for identification and even quantification. | Can distinguish diastereomers without prior chromatographic separation; provides information on the location of the D-amino acid.[14] | Differences in fragmentation can be subtle and require careful optimization and high-resolution instrumentation; quantification may be less precise than chromatographic methods.[12] |
| LC-Ion Mobility-MS (LC-IM-MS) | Adds another dimension of separation based on the ion's size, shape, and charge in the gas phase.[2][3] Diastereomers often have different shapes and thus different collision cross-sections (CCS) and drift times, allowing for their separation.[2][3][15] | Provides an orthogonal separation dimension, enhancing peak capacity; can separate co-eluting diastereomers and localize the D-amino acid position by analyzing fragment ion drift times.[2][15][16] | Requires specialized IM-MS instrumentation; CCS differences can be small for some diastereomers. |
Quantitative Performance
Tandem MS techniques have been developed for the quantitative analysis of D-amino acids in peptide mixtures. An adaptation of the kinetic method using different fragmentation techniques has shown promising accuracy.
| Fragmentation Method | Reported Accuracy | Reference |
| Electron Capture Dissociation (ECD) | 1% | [12] |
| Collisionally Activated Dissociation (CAD) | 3-5% | [12] |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following protocols provide a starting point for the analysis of DAACPs.
Protocol 1: Indirect Analysis via Hydrolysis and Derivatization
This protocol is adapted from a non-targeted identification method involving derivatization with Marfey’s reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide).[1]
1. Peptide Hydrolysis:
-
Lyophilize the purified peptide sample.
-
Add 100 µL of 6 M HCl to the dried peptide.
-
Heat the sample at 110°C for 24 hours in a sealed, vacuum-purged vial to hydrolyze the peptide into its constituent amino acids.
-
Dry the hydrolysate completely using a centrifugal evaporator (e.g., SpeedVac).
2. Derivatization with Marfey's Reagent:
-
Re-dissolve the dried amino acid hydrolysate in 50 µL of 0.5 M NaHCO₃.
-
Add 100 µL of Marfey’s reagent solution (1 mg/mL in acetone (B3395972) or acetonitrile).
-
Incubate the mixture at 40°C for 1 hour with gentle shaking.
-
Quench the reaction by adding 10 µL of 2 M HCl.
-
Dry the sample again using a centrifugal evaporator.
3. LC-MS/MS Analysis:
-
Reconstitute the derivatized sample in 100 µL of LC-MS grade solvent (e.g., 50% acetonitrile (B52724) in water).
-
LC Column: Phenyl-Hexyl column (e.g., Kinetex, Phenomenex).[1]
-
Mobile Phase A: 25 mM ammonium (B1175870) formate (B1220265) in water.[1]
-
Mobile Phase B: Methanol.[1]
-
Gradient:
-
0-2 min: 5% B
-
2-7 min: 5-15% B
-
7-12 min: 15-60% B
-
12-15 min: 60% B
-
15-18 min: 60-100% B
-
18-21 min: 100% B
-
21-22 min: 100-5% B
-
22-24 min: 5% B[1]
-
-
MS Detection: Use a tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Monitor the specific precursor-to-product ion transitions for the derivatized L- and D-amino acids.
-
Data Analysis: Determine the chirality of each amino acid by comparing the retention times of peaks in the sample to those of derivatized L- and D-amino acid standards.[1]
Protocol 2: Direct Analysis by Chiral LC-MS/MS
This method allows for the direct separation of diastereomeric peptides without derivatization.
1. Sample Preparation:
-
Synthesize or extract and purify the peptide of interest.
-
Confirm purity (>90%) by analytical RP-HPLC.[17]
-
Dissolve the dried peptide in a suitable solvent (e.g., 5% acetonitrile/water with 0.1% formic acid).[17]
2. Chiral LC-MS/MS Analysis:
-
LC Column: A chiral column, such as a CROWNPAK CR-I(+) or CR-I(-), is used to separate D- and L-forms.[9]
-
Mobile Phase A: 0.1% formic acid in water.[4]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[4]
-
Gradient: A linear gradient from 5% to 40% B over 30-60 minutes.[4]
-
Flow Rate: 300 nL/min for nanoflow LC.[4]
-
MS Detection:
-
Data Analysis: Identify diastereomers by their different retention times. They should have identical m/z values in the MS1 scan and very similar (though potentially not identical) MS2 fragmentation patterns.[17]
Visualizations of Key Workflows
Workflow for Non-Targeted DAACP Identification
The following diagram illustrates a comprehensive workflow for discovering novel D-amino acid-containing peptides from a biological sample.[1]
Caption: A non-targeted workflow to identify D-amino acid peptides from tissue.
Logical Flow of an LC-IM-MS/MS Experiment
Ion mobility adds a powerful separation step between LC and MS, resolving isomers based on their gas-phase shape. This workflow is key for localizing the exact position of a D-amino acid.[3][16]
References
- 1. Non-targeted identification of D-amino acid-containing peptides through enzymatic screening, chiral amino acid analysis and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resolving D-Amino Acid Containing Peptides Using Ion Mobility-Mass Spectrometry: Challenges and Recent Developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. benchchem.com [benchchem.com]
- 5. Method to generate highly stable D-amino acid analogs of bioactive helical peptides using a mirror image of the entire PDB - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. experts.illinois.edu [experts.illinois.edu]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. LC-MS/MS Method Package for D/L Amino Acids : Shimadzu (Europe) [shimadzu.eu]
- 10. Separation and identification of the DL-forms of short-chain peptides using a new chiral resolution labeling reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Distinguishing and quantifying peptides and proteins containing D-amino acids by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Evaluation of endogenous peptide stereochemistry using liquid chromatography-mass spectrometry-based spiking experiments - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Fmoc and Boc Strategies in the Synthesis of Gly-Gly-D-Phe-OH
For Researchers, Scientists, and Drug Development Professionals
Core Principles: A Tale of Two Chemistries
The fundamental distinction between the Fmoc and Boc strategies lies in the lability of the α-amino protecting group. The Fmoc group is base-labile, typically removed with piperidine (B6355638), while the Boc group is acid-labile, requiring a strong acid like trifluoroacetic acid (TFA) for its removal. This difference dictates the entire synthetic approach, including the choice of resin, side-chain protecting groups, and cleavage conditions.
Performance Comparison: Fmoc vs. Boc for Gly-Gly-D-Phe-OH Synthesis
The synthesis of Gly-Gly-D-Phe-OH presents specific challenges and considerations for each strategy. The Gly-Gly sequence is known to be susceptible to the formation of diketopiperazine, a cyclic dipeptide byproduct. The presence of a D-amino acid, D-Phenylalanine, can also influence racemization potential during coupling steps.
| Parameter | Fmoc-Gly-Gly-D-Phe-OH Synthesis | Boc-Gly-Gly-D-Phe-OH Synthesis |
| Nα-Deprotection | Mildly basic (e.g., 20% piperidine in DMF) | Strongly acidic (e.g., 50% TFA in DCM) |
| Side-Chain Protection | Acid-labile (e.g., tBu, Trt) | Very strong acid-labile (e.g., Bzl) |
| Final Cleavage | Strong acid (e.g., 95% TFA) | Very strong acid (e.g., HF or TFMSA) |
| Orthogonality | Fully orthogonal | Partially orthogonal |
| Automation Friendliness | High | Moderate |
| Handling Safety | Generally safer | Requires specialized equipment for HF handling |
| Potential Side Reactions | Diketopiperazine formation at the dipeptide stage. | Racemization of D-Phe, potential for t-butylation of side chains. |
| Illustrative Crude Purity | Typically high for short peptides. | Can be higher for aggregation-prone sequences. |
| Illustrative Overall Yield | Generally good for short, non-complex peptides. | Can be advantageous for challenging sequences. |
Experimental Protocols
The following are detailed, representative protocols for the manual solid-phase synthesis of Gly-Gly-D-Phe-OH using both Fmoc and Boc strategies.
Fmoc-Based Synthesis of H-Gly-Gly-D-Phe-OH
Resin: Wang resin pre-loaded with Fmoc-D-Phe (0.5 mmol/g) Scale: 0.1 mmol
1. Resin Swelling:
-
Swell 200 mg of Fmoc-D-Phe-Wang resin in 5 mL of dimethylformamide (DMF) for 30 minutes in a peptide synthesis vessel.
2. Fmoc Deprotection:
-
Drain the DMF.
-
Add 5 mL of 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add another 5 mL of 20% piperidine in DMF and agitate for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5 x 5 mL).
3. Coupling of Fmoc-Gly-OH:
-
In a separate vial, dissolve Fmoc-Gly-OH (0.5 mmol, 5 eq.), HBTU (0.49 mmol, 4.9 eq.), and DIPEA (1.0 mmol, 10 eq.) in 3 mL of DMF.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the reaction completion using a Kaiser test (should be negative).
-
Drain and wash the resin with DMF (3 x 5 mL).
4. Repeat Deprotection and Coupling for the Second Glycine:
-
Repeat step 2 for Fmoc deprotection.
-
Repeat step 3 for the coupling of the second Fmoc-Gly-OH.
5. Final Fmoc Deprotection:
-
After the final coupling, perform one last Fmoc deprotection as described in step 2 to yield the free N-terminal peptide on the resin.
6. Cleavage and Deprotection:
-
Wash the deprotected peptide-resin with dichloromethane (B109758) (DCM) (5 x 5 mL) and dry under a stream of nitrogen.
-
Prepare a cleavage cocktail of 95% TFA, 2.5% triisopropylsilane (B1312306) (TIS), and 2.5% H₂O.
-
Add 5 mL of the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the TFA solution to 40 mL of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.
-
Dry the crude peptide under vacuum.
Boc-Based Synthesis of H-Gly-Gly-D-Phe-OH
Resin: Merrifield resin (1.0 mmol/g) Scale: 0.1 mmol
1. Attachment of the First Amino Acid (Boc-D-Phe-OH):
-
Swell 100 mg of Merrifield resin in DCM.
-
Couple Boc-D-Phe-OH to the resin using the cesium salt method or DCC/DMAP coupling.
-
Cap any unreacted chloromethyl sites with a suitable capping agent.
2. Boc Deprotection:
-
Treat the resin with 25-50% TFA in DCM for 30 minutes.
-
Wash the resin with DCM.
3. Neutralization:
-
Neutralize the resulting trifluoroacetate (B77799) salt with a 5-10% solution of diisopropylethylamine (DIPEA) in DCM.
-
Wash the resin with DCM.
4. Coupling of Boc-Gly-OH:
-
Couple Boc-Gly-OH (0.5 mmol, 5 eq.) using a suitable coupling reagent (e.g., DCC/HOBt or HBTU) in a mixture of DCM and DMF.
-
Monitor the coupling reaction with a ninhydrin (B49086) test.
-
Wash the resin with DCM and DMF.
5. Repeat Deprotection, Neutralization, and Coupling for the Second Glycine:
-
Repeat steps 2, 3, and 4 for the coupling of the second Boc-Gly-OH.
6. Final Cleavage and Deprotection:
-
Dry the peptide-resin under vacuum.
-
In a specialized HF cleavage apparatus, treat the resin with anhydrous hydrogen fluoride (B91410) (HF) with an appropriate scavenger (e.g., anisole) at 0°C for 1 hour.
-
Evaporate the HF under vacuum.
-
Suspend the resin and cleaved peptide in diethyl ether and filter.
-
Extract the peptide from the resin with an appropriate solvent (e.g., dilute acetic acid).
-
Lyophilize the aqueous extract to obtain the crude peptide.
Visualizing the Process and Potential Pitfalls
To better understand the workflows and potential chemical transformations, the following diagrams have been generated using Graphviz.
Caption: Workflow for the Fmoc-based synthesis of H-Gly-Gly-D-Phe-OH.
Caption: Workflow for the Boc-based synthesis of H-Gly-Gly-D-Phe-OH.
A critical side reaction for the Gly-Gly sequence is the formation of diketopiperazine (DKP). This is particularly prevalent in Fmoc chemistry after the deprotection of the second amino acid.
Caption: Logical relationship of diketopiperazine formation.
Conclusion
The choice between Fmoc and Boc chemistry for the synthesis of Gly-Gly-D-Phe-OH is a nuanced decision that depends on the specific requirements of the research. The Fmoc strategy offers milder deprotection conditions and greater compatibility with automated synthesis, making it a popular choice for routine peptide production. However, the potential for diketopiperazine formation with the Gly-Gly sequence requires careful monitoring and optimization of reaction conditions.
The Boc strategy, while requiring harsher reagents and specialized equipment, can be advantageous in minimizing certain side reactions and may offer better performance for sequences prone to aggregation. The strongly acidic conditions of Boc deprotection can help to disrupt secondary structures that may hinder coupling efficiency.
Ultimately, a thorough understanding of the chemical principles, potential side reactions, and practical considerations of each method is paramount for the successful synthesis of high-quality Gly-Gly-D-Phe-OH. This guide provides a foundational framework to aid researchers in making an informed decision and in troubleshooting potential challenges encountered during the synthesis process.
A Comparative Guide to the Proteolytic Stability of Peptides Containing D-Amino Acids
For researchers, scientists, and drug development professionals, the inherent instability of peptide-based therapeutics in the face of enzymatic degradation is a primary challenge. A key strategy to overcome this is the incorporation of D-amino acids, which can dramatically enhance peptide stability. This guide provides an objective comparison of the proteolytic stability of peptides containing D-amino acids versus their natural L-amino acid counterparts, supported by experimental data and detailed protocols.
The Challenge of Proteolysis
Peptides composed of naturally occurring L-amino acids are susceptible to degradation by proteases, enzymes that are highly specific to the L-configuration.[1] This rapid breakdown in biological systems leads to a short in-vivo half-life, limiting the therapeutic efficacy of peptide drugs.[2][3] Strategies to improve peptide stability include modifications like N- or C-termini protection and cyclization, but one of the most effective approaches is the substitution of L-amino acids with their D-enantiomers.[1][4]
Mechanism of D-Amino Acid-Mediated Protease Resistance
The increased proteolytic stability of peptides containing D-amino acids stems from the stereospecificity of proteases.[1] These enzymes have active sites configured to recognize and bind to the specific three-dimensional structure of L-amino acids. The mirror-image configuration of D-amino acids does not fit into the active site of most common proteases, thus preventing cleavage of the peptide bond.[1] This resistance to proteolysis significantly prolongs the peptide's circulation time and bioavailability.[5]
Comparative Stability Data
The incorporation of D-amino acids has been shown to significantly increase the half-life of peptides in various biological media. The table below summarizes experimental data from several studies, comparing the stability of peptides containing L- and D-amino acids.
| Peptide/Analog | Modification | Medium | Half-life | Reference |
| Oncocin Derivative (Onc18) | All L-amino acids | Mouse Serum | 25 minutes | |
| Oncocin Derivative (Onc112) | Arg substituted with D-Arg | Mouse Serum | > 8 hours | |
| (L)-GLP1 | All L-amino acids | Proteinase K | < 1 hour | [6] |
| (D)-GLP1 | All D-amino acids | Proteinase K | > 6 hours (80% remaining) | [6] |
| Pep05 | All L-amino acids | Human Plasma | Rapid degradation | [7] |
| DP06 (Pep05 analog) | L-Lys and L-Arg replaced with D-isomers | Human Plasma | > 60% remaining after 24 hours | [7] |
| Linear Peptide | All L-amino acids | Human Serum | 13 minutes | [8] |
| Grafted Cyclotide (with L-amino acids) | Cyclized with disulfide bonds | Human Serum | 7 hours 15 minutes | [8] |
Note: This table presents a summary of findings. For full experimental details, please consult the cited references.
Experimental Protocols
Assessing the proteolytic stability of a peptide is a critical step in its development. A common method is the in-vitro serum stability assay using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to monitor the degradation of the intact peptide over time.
Protocol: In-Vitro Peptide Stability Assay in Human Serum
1. Materials and Reagents:
-
Test Peptide (lyophilized, >95% purity)
-
Human Serum (pooled, commercially available)
-
Dimethyl Sulfoxide (DMSO), HPLC grade
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic Acid (TFA), HPLC grade
-
Water, HPLC grade
-
Microcentrifuge tubes (low-bind)
-
Incubator or water bath (37°C)
-
RP-HPLC system with a C18 column
2. Procedure:
-
Peptide Stock Solution: Prepare a 1 mg/mL stock solution of the test peptide in DMSO.[2]
-
Serum Preparation: Thaw human serum at 37°C and centrifuge at 10,000 x g for 10 minutes at 4°C to remove any precipitates. Collect the supernatant.[2]
-
Incubation: Pre-warm the serum to 37°C. Spike the serum with the peptide stock solution to a final concentration of 100 µg/mL. Ensure the final DMSO concentration is below 1%.[2]
-
Time Points: Incubate the mixture at 37°C. At various time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.[2]
-
Protein Precipitation: To stop the enzymatic reaction, add a precipitating solution (e.g., 1% TFA in ACN) to the aliquot.[2] Vortex vigorously and incubate on ice for 20 minutes.[2]
-
Sample Preparation: Centrifuge the sample at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.[2]
-
RP-HPLC Analysis: Transfer the supernatant to an HPLC vial and inject it into the RP-HPLC system.[2]
-
Data Analysis: Monitor the elution profile at a suitable wavelength (e.g., 220 nm). The percentage of intact peptide remaining at each time point is calculated by comparing the peak area to the peak area at time zero.[8]
Conclusion
The incorporation of D-amino acids is a highly effective and widely used strategy to enhance the proteolytic stability of therapeutic peptides.[5][9] By resisting degradation from endogenous proteases, D-amino acid-containing peptides exhibit a significantly longer half-life, which is a crucial attribute for the development of effective peptide-based drugs. The experimental data consistently demonstrates the superior stability of D-peptide analogs compared to their L-peptide counterparts. The provided protocol for in-vitro serum stability assays offers a reliable method for researchers to assess the stability of their own peptide candidates. While complete substitution with D-amino acids offers maximal stability, partial substitution can also confer significant resistance and may be necessary to retain biological activity in some cases.[10]
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. lifetein.com [lifetein.com]
- 6. Method to generate highly stable D-amino acid analogs of bioactive helical peptides using a mirror image of the entire PDB - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of the effect of d-amino acid incorporation into amyloid-reactive peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
Confirming D-Amino Acid Peptide Structures: A Comparative Guide to Circular Dichroism and Alternative Methods
For researchers, scientists, and drug development professionals, the precise structural confirmation of synthetic peptides, particularly those incorporating D-amino acids, is a critical step in ensuring their intended function and therapeutic efficacy. This guide provides a detailed comparison of circular dichroism (CD) spectroscopy with other key analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and Fourier-transform infrared (FTIR) spectroscopy—for the structural elucidation of D-amino acid peptides. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate analytical approach.
The incorporation of D-amino acids into peptide sequences is a widely used strategy to enhance their stability against enzymatic degradation, thereby prolonging their therapeutic effect. However, the introduction of these chiral amino acids can significantly influence the peptide's secondary and tertiary structure, which is intrinsically linked to its biological activity. Therefore, rigorous structural analysis is paramount.
Circular Dichroism: A Rapid and Sensitive Tool for Secondary Structure Analysis
Circular dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in the absorption of left- and right-circularly polarized light by chiral molecules. In peptides and proteins, the primary chromophores are the amide bonds of the backbone. The spatial arrangement of these bonds in secondary structures like α-helices, β-sheets, and random coils results in characteristic CD spectra, making it a powerful tool for rapidly assessing the secondary structure content of a peptide in solution.
A key feature of CD spectroscopy in the context of D-amino acid peptides is its ability to distinguish between enantiomers. A peptide composed entirely of L-amino acids will exhibit a CD spectrum that is a mirror image of the spectrum of its D-enantiomer (a peptide with the same sequence but composed of D-amino acids). For instance, a peptide that predominantly adopts a right-handed α-helical conformation will show a negative band around 222 nm and a positive band around 195 nm. Its D-enantiomer, which would form a left-handed α-helix, will display a positive band around 222 nm and a negative band around 195 nm.[1][2][3]
Experimental Protocol for Circular Dichroism of D-Amino Acid Peptides
A typical experimental workflow for analyzing a D-amino acid peptide using CD spectroscopy is as follows:
-
Sample Preparation:
-
The peptide is synthesized, purified (typically by HPLC), and its concentration is accurately determined (e.g., by UV absorbance if aromatic residues are present, or by quantitative amino acid analysis).
-
A suitable buffer is chosen that is transparent in the far-UV region (190-250 nm), such as a phosphate (B84403) buffer at a low concentration (e.g., 10-20 mM).
-
The peptide is dissolved in the buffer to a final concentration typically in the range of 0.1 to 1 mg/mL.
-
-
Instrument Setup and Measurement:
-
The CD spectropolarimeter is turned on and purged with nitrogen gas to remove oxygen, which absorbs in the far-UV region.
-
A blank spectrum of the buffer is recorded using the same cuvette (typically with a pathlength of 0.1 to 1 mm).
-
The peptide sample is then measured under the same conditions. Data is typically collected from 260 nm down to 190 nm.
-
-
Data Processing and Analysis:
-
The buffer spectrum is subtracted from the sample spectrum to correct for any background signal.
-
The resulting raw data (in millidegrees) is converted to molar ellipticity ([θ]), which normalizes for concentration, pathlength, and the number of amino acid residues.
-
The molar ellipticity spectrum is then analyzed, either qualitatively by observing the characteristic spectral shapes for different secondary structures, or quantitatively using deconvolution algorithms to estimate the percentage of α-helix, β-sheet, turns, and random coil.
-
Alternative Methods for Structural Confirmation
While CD spectroscopy is a valuable tool, it provides information on the global secondary structure. For a more detailed, atomic-level understanding of a D-amino acid peptide's conformation, other techniques are often employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique that can provide high-resolution, three-dimensional structural information of peptides in solution. By analyzing the interactions between atomic nuclei in a magnetic field, NMR can be used to determine the precise conformation of a peptide, including the spatial arrangement of its side chains.
Experimental Protocol for NMR Spectroscopy of Peptides:
-
Sample Preparation: A higher concentration of the peptide is typically required compared to CD, often in the range of 0.5 to 5 mM.[4] The peptide is dissolved in a deuterated solvent (e.g., D₂O or a mixture of H₂O/D₂O) to minimize the solvent proton signal.
-
Data Acquisition: A series of one-dimensional and two-dimensional NMR experiments (e.g., COSY, TOCSY, NOESY) are performed. NOESY experiments are particularly crucial as they provide information about through-space interactions between protons that are close in the folded structure.
-
Data Analysis: The NMR signals are assigned to specific protons in the peptide sequence. The distance restraints obtained from NOESY data, along with dihedral angle restraints from coupling constants, are used as input for computational software to calculate a family of structures consistent with the experimental data.
X-ray Crystallography
X-ray crystallography is the gold standard for obtaining atomic-resolution three-dimensional structures of molecules. This technique involves crystallizing the peptide and then analyzing the diffraction pattern of X-rays that are passed through the crystal.
Experimental Protocol for X-ray Crystallography of Peptides:
-
Crystallization: The peptide is dissolved at a high concentration and screened against a wide range of crystallization conditions (e.g., different precipitants, pH, and temperature) to obtain well-ordered crystals. This can be a challenging and time-consuming step.
-
Data Collection: A suitable crystal is mounted and exposed to a focused beam of X-rays, and the resulting diffraction pattern is recorded.
-
Structure Determination: The diffraction data is processed to determine the electron density map of the peptide, from which a three-dimensional atomic model is built and refined.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The amide I band (1600-1700 cm⁻¹) in the infrared spectrum of a peptide is particularly sensitive to its secondary structure.
Experimental Protocol for FTIR Spectroscopy of Peptides:
-
Sample Preparation: The peptide can be analyzed in various forms, including as a solid film, in solution, or reconstituted in lipid membranes. For solution measurements, a high concentration is often required, and the solvent (e.g., D₂O) must be chosen to avoid interfering absorptions.
-
Data Acquisition: An infrared spectrum is recorded using an FTIR spectrometer.
-
Data Analysis: The amide I band is analyzed by deconvolution or second-derivative analysis to identify the contributions from different secondary structural elements. For example, α-helices typically show a band around 1650-1658 cm⁻¹, while β-sheets exhibit a major band in the 1620-1640 cm⁻¹ region.
Quantitative Comparison of Analytical Techniques
The choice of analytical technique depends on the specific research question, the amount of sample available, and the desired level of structural detail. The following table provides a quantitative comparison of CD, NMR, and X-ray crystallography for the analysis of D-amino acid peptides.
| Feature | Circular Dichroism (CD) | Nuclear Magnetic Resonance (NMR) | X-ray Crystallography |
| Primary Information | Global secondary structure content | Atomic-resolution 3D structure in solution, dynamics | Atomic-resolution 3D structure in solid state |
| Resolution | Low (secondary structure level) | High (atomic level) | Very High (atomic level) |
| Sample Concentration | 0.1 - 1 mg/mL | 0.5 - 5 mM (typically >1 mg/mL)[4] | High (for crystallization) |
| Sample Amount | Micrograms to milligrams | Milligrams | Milligrams |
| Measurement Time | Minutes to hours | Hours to days | Days to months (including crystallization) |
| Sample State | Solution | Solution | Crystal |
| Major Advantage | Rapid, sensitive to conformational changes | Provides structural and dynamic information in solution | Provides the highest resolution structure |
| Major Limitation | Low resolution, provides global average | Limited to smaller peptides/proteins (<30-40 kDa), complex data analysis | Crystallization can be a major bottleneck |
Visualizing the Comparison of Analytical Methods
The following diagram illustrates the key characteristics of each major structural biology technique discussed.
Conclusion
Circular dichroism is an indispensable tool for the initial structural characterization of D-amino acid peptides, offering a rapid and sensitive method to assess their secondary structure and confirm their chirality. However, for a comprehensive understanding of their three-dimensional conformation and to guide structure-activity relationship studies, a multi-faceted approach is often necessary. NMR spectroscopy provides invaluable information on the peptide's structure and dynamics in a solution environment, which is often more biologically relevant. For the highest level of structural detail, X-ray crystallography remains the definitive method, provided that suitable crystals can be obtained. The choice of technique, or combination of techniques, will ultimately be dictated by the specific scientific question and the available resources.
References
Safety Operating Guide
Safe Disposal of Fmoc-Gly-Gly-D-Phe-OH: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of Fmoc-Gly-Gly-D-Phe-OH, ensuring compliance with standard laboratory safety protocols.
Personal Protective Equipment (PPE) and Handling
Before beginning any disposal procedure, ensure that appropriate personal protective equipment is worn. This includes:
-
Eye Protection: Safety glasses or goggles.
-
Hand Protection: Chemical-resistant gloves.
-
Body Protection: A laboratory coat.
Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of any dust or aerosols.
Disposal Procedures
The primary principle for the disposal of this compound is to avoid its release into the environment.[1] Disposal should be carried out in accordance with all applicable local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
Solid Waste Disposal:
-
Collection: Carefully sweep up any solid this compound waste. Avoid generating dust.
-
Containment: Place the solid waste into a clearly labeled, sealed container designated for non-hazardous chemical waste. If local regulations require it, it may need to be disposed of as hazardous waste.
-
Labeling: The container label should include the chemical name (this compound) and any other information required by your institution.
-
Storage: Store the sealed container in a designated waste accumulation area, away from incompatible materials.
-
Pickup: Arrange for waste pickup by a licensed disposal company.
Liquid Waste Disposal:
Solutions containing this compound, such as those from synthesis or experimental procedures, should be disposed of as follows:
-
Segregation: Do not mix solutions containing this compound with other waste streams unless permitted by your institution's EHS guidelines.
-
Containment: Collect the liquid waste in a sealed, leak-proof container. The container must be compatible with the solvents used.
-
Labeling: Clearly label the container with the chemical name (this compound), the solvent(s) used, and an approximate concentration.
-
Storage: Store the container in a designated satellite accumulation area for hazardous waste.
-
Disposal: Follow your institution's procedures for the disposal of chemical waste, which typically involves collection by a licensed disposal company.
Contaminated Materials:
Any materials that have come into contact with this compound, such as gloves, weighing paper, or pipette tips, should be considered contaminated.
-
Collection: Place all contaminated disposable materials into a designated, labeled waste bag or container.
-
Disposal: Dispose of this container as solid chemical waste, following the procedures outlined above.
Quantitative Data Summary
| Parameter | Guideline | Source |
| Waste Accumulation Time | Typically up to 90 days for large quantity generators and 180 days for small quantity generators. | US Environmental Protection Agency (EPA) |
| Satellite Accumulation | Up to 55 gallons of non-acute hazardous waste or 1 quart of acute hazardous waste may be accumulated. | US Environmental Protection Agency (EPA) |
| Labeling Requirements | Must include the words "Hazardous Waste," the name and address of the generator, and the waste's composition and physical state. | Varies by jurisdiction; consult local regulations. |
Experimental Protocol: Spill Neutralization and Cleanup
In the event of a small spill of solid this compound, follow this procedure:
-
Restrict Access: Cordon off the area of the spill to prevent unauthorized entry.
-
Ventilation: Ensure the area is well-ventilated. If the spill is significant, evacuate the immediate area.
-
Containment: Carefully sweep the solid material into a designated waste container. Avoid creating dust by using a dustpan and brush or a vacuum cleaner equipped with a HEPA filter.
-
Decontamination: Wipe the spill area with a damp cloth or paper towel. If a solvent was used with the compound, use an appropriate decontaminating agent for that solvent.
-
Disposal: Dispose of all cleanup materials, including contaminated cloths and PPE, as solid chemical waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS department, as required by your institution's policies.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling Fmoc-Gly-Gly-D-Phe-OH
This guide provides immediate and essential safety and logistical information for researchers, scientists, and drug development professionals handling Fmoc-Gly-Gly-D-Phe-OH. The following procedures are based on general best practices for laboratory chemical management and are intended to foster a secure and efficient research environment.
Hazard Identification and Safety Precautions
While Fmoc-protected amino acids like this compound are generally not classified as hazardous substances, it is crucial to handle them with care to minimize exposure and prevent contamination.[1]
General Precautions:
-
Avoid contact with skin and eyes.[1]
-
Avoid the formation of dust and aerosols.[1]
-
Handle in a well-ventilated place.[2]
-
Wash hands thoroughly after handling.[1]
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is essential to minimize exposure and prevent contamination. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Glasses | Should be compliant with EN166 or NIOSH standards, featuring side shields to protect against splashes and airborne particles.[1] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are commonly recommended for handling laboratory chemicals. Gloves should be inspected before use and disposed of properly after handling the material.[1] |
| Body Protection | Laboratory Coat | A standard long-sleeved lab coat is the minimum requirement to protect clothing and skin from potential splashes and contamination.[1] |
| Respiratory Protection | Dust Mask | Recommended when handling large quantities of the powder or when there is a potential for dust generation to avoid inhalation of fine particles.[1] |
First-Aid Measures
In case of exposure, follow these first-aid measures and seek medical attention.
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Consult a physician.[1][2] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Consult a physician if irritation persists.[1][2] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes, holding the eyelids open. Consult a physician.[1][2] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[1][2] |
Storage and Handling
Proper storage and handling are critical to maintain the integrity of this compound and ensure laboratory safety.
Storage Conditions:
-
Store in a cool, dry, and well-ventilated place.[2]
-
Keep the container tightly closed.[2]
-
Recommended storage temperature is typically between 2-8°C.[3]
Handling Procedures:
-
Use in a well-ventilated area, preferably in a fume hood, especially when weighing or transferring the powder.
-
Avoid generating dust. Use appropriate tools for handling the solid material.
-
Ensure all containers are properly labeled.
Accidental Release Measures
In the event of a spill, follow these procedures to ensure safety and proper cleanup.
-
Personal Precautions: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid breathing dust.[1]
-
Environmental Precautions: Prevent the material from entering drains or waterways.[1]
-
Cleanup Procedures: Carefully sweep or scoop up the spilled solid material and place it into a designated and labeled hazardous waste container. Avoid generating dust. Clean the spill area with a suitable solvent and dispose of the cleaning materials as hazardous waste.[2]
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial for environmental safety and regulatory compliance.
-
Unused Product: Unused or expired this compound should be disposed of as chemical waste.
-
Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, weighing paper, pipette tips, and empty containers, should be collected in a designated and clearly labeled hazardous waste container.
-
Disposal Method: Arrange for pickup and disposal by a licensed chemical waste disposal company. Follow your institution's specific procedures for chemical waste management.
Experimental Protocol: Manual Solid-Phase Peptide Synthesis (SPPS) - Coupling of this compound
This protocol outlines the manual coupling of this compound to a resin-bound peptide chain using standard Fmoc/tBu chemistry.
Materials:
-
This compound
-
Resin with a free N-terminal amine (e.g., Rink Amide resin)
-
Coupling reagents (e.g., HBTU, HOBt, or DIC)
-
Base (e.g., DIPEA or NMM)
-
Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)
-
Deprotection solution: 20% piperidine (B6355638) in DMF
-
Washing solvents: DMF, DCM
-
Fritted syringe or reaction vessel
-
Shaker or vortex mixer
Procedure:
-
Resin Swelling: Place the desired amount of resin in a fritted syringe or reaction vessel. Add DMF to swell the resin for at least 30 minutes. Drain the DMF.
-
Fmoc Deprotection (if applicable): If the resin is Fmoc-protected, add a 20% piperidine in DMF solution to the resin. Agitate for 5-10 minutes. Drain the solution and repeat the deprotection step for another 10-15 minutes.
-
Washing: Wash the resin thoroughly with DMF (3-5 times) and then with DCM (3-5 times) to remove residual piperidine and byproducts. Perform a qualitative test (e.g., Kaiser test) to confirm the presence of a free amine.
-
Activation of this compound: In a separate vial, dissolve this compound and a coupling reagent (e.g., HBTU/HOBt) in DMF. Add a base (e.g., DIPEA) to activate the carboxylic acid. The solution may change color, indicating activation.
-
Coupling Reaction: Add the activated this compound solution to the washed and deprotected resin. Agitate the mixture at room temperature for 1-2 hours.
-
Washing: After the coupling reaction is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove any unreacted reagents and byproducts.
-
Confirmation of Coupling (Optional): A small sample of the resin can be taken to perform a qualitative test (e.g., Kaiser test) to confirm the absence of free primary amines, indicating a successful coupling reaction.
-
Continuation of Synthesis: The resin is now ready for the next deprotection and coupling cycle to elongate the peptide chain.
Visualizations
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling and disposal of this compound.
Experimental Workflow for SPPS Coupling
Caption: Step-by-step workflow for the coupling of this compound in SPPS.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
